Clomipramine's primary mechanism is potent inhibition of the serotonin transporter (SERT) on presynaptic neurons. Unlike some other tricyclic antidepressants (TCAs), clomipramine shows a particularly strong affinity for SERT. Its active metabolite, desmethylclomipramine, primarily inhibits norepinephrine reuptake, contributing to the drug's overall profile [1] [2].
Research indicates that clomipramine binds competitively within the central substrate-binding site of hSERT, directly competing with serotonin (5-HT) for occupancy. Key protein-ligand interactions identified through mutagenesis studies include [3]:
This binding orientation differs from the low-affinity, non-competitive vestibular site identified in the bacterial leucine transporter (LeuT), confirming a competitive inhibition mechanism in hSERT [3].
The table below summarizes key quantitative data on clomipramine's binding and functional activity.
| Parameter | Value / Finding | Context / Comparison | Source |
|---|---|---|---|
| SERT Binding (Ki) | 0.28 nM | Lower Ki indicates higher potency. More potent than citalopram (1.16 nM) and imipramine (1.40 nM). | [4] |
| NET Binding (Ki) | 38 nM | Lower affinity for NET than SERT. | [4] |
| DAT Binding (Ki) | 2190 nM | Very weak affinity for DAT. | [4] |
| SERT Occupancy for 80% Blockade | ~10 mg/day | Significantly lower dose required compared to other SRIs (e.g., Paroxetine: 20 mg, Sertraline: 50 mg). | [4] |
| In Vivo SERT Availability Reduction | 48% reduction | Measured in thalamus-hypothalamus after 12 weeks (150 mg/day). | [5] |
Several experimental approaches have been crucial for elucidating clomipramine's mechanism of action.
This classic method determines a drug's ability to inhibit serotonin uptake.
Single Photon Emission Computed Tomography (SPECT) visualizes and quantifies SERT availability in the living human brain.
Computational methods help visualize drug-transporter interactions at the atomic level.
The following diagram illustrates clomipramine's binding to hSERT and the subsequent effect, integrating key findings from the discussed studies.
Diagram of clomipramine's mechanism at hSERT and neuroadaptive effects.
The experimental workflow for validating this mechanism, particularly the binding site, involves a combination of computational and molecular biology techniques, as shown below.
Workflow for validating clomipramine's binding site in hSERT.
| Parameter | Clomipramine (Parent Drug) | Desmethylclomipramine (Active Metabolite) |
|---|---|---|
| Bioavailability | ~50% (due to significant first-pass metabolism) [1] [2] | Not Applicable |
| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours (after oral administration) [1] [3] | -- |
| Protein Binding | 97 - 98% [1] [2] [3] | 97 - 99% [1] |
| Apparent Volume of Distribution (Vd) | ~17 L/kg [1] or >1000 L [4] [5] | -- |
| Elimination Half-Life (t1/2) | 19 - 37 hours [1] [2] [3] | 54 - 77 hours [1] [2] [3] |
| Time to Reach Steady-State | Approximately 1 - 2 weeks (parent drug); up to 3 weeks for both active moieties [1] [4] [5] | -- |
| Route of Elimination | Urine (51-60%) and Feces (24-32%) [1] [2] | -- |
Clomipramine undergoes extensive hepatic metabolism, primarily via the cytochrome P450 (CYP) enzyme system [1] [3]. The metabolic pathway is a primary source of the drug's high interindividual variability.
Key metabolic pathway of Clomipramine, showing major enzymes involved.
Several factors significantly influence this metabolic process:
Clomipramine has a fairly narrow therapeutic range. Analysis of available information indicates that total blood concentrations (clomipramine + desmethylclomipramine) below 150 μg/L are often associated with non-response, while concentrations above 450 μg/L seldom lead to further improvement in efficacy and are associated with increased side effects [4] [5]. This narrow range, combined with high interindividual variability, makes the drug an ideal candidate for therapeutic drug monitoring (TDM) in clinical practice [4] [5].
The quantitative data on clomipramine's pharmacokinetics have been derived from various methodological approaches used in observational studies and clinical trials [4] [5]:
The table below summarizes the key elimination half-lives and other relevant pharmacokinetic parameters for clomipramine and its primary active metabolite, desmethylclomipramine (DCMP).
| Parameter | Clomipramine (Parent Drug) | Desmethylclomipramine (Metabolite) |
|---|
| Elimination Half-Life | 19 to 37 hours (mean ~32h) [1] 24 hours [2] 17 to 28 hours [3] 36 hours [4] | 54 to 77 hours (mean ~69h) [1] 96 hours [2] 69 hours [4] | | Time to Steady-State | 1 to 2 weeks [1] | Up to 3 weeks [2] | | Metabolic Pathway | Primary N-demethylation via CYP2C19, 3A4, 1A2 [1] [3] | Formed from clomipramine via N-demethylation; further metabolized via hydroxylation [1] | | Protein Binding | 97% - 98% [1] [4] [3] | 97% - 99% [1] | | Volume of Distribution | ~17 L/kg (range 9-25 L/kg) [1] ~12 L/kg [4] | Information not specified in search results | | Route of Elimination | Urine (51%-60%) and feces (24%-32%) [1] | Information not specified in search results |
The complex metabolism of clomipramine and methodologies for its pharmacokinetic evaluation are detailed below.
Clomipramine undergoes extensive hepatic metabolism. Its primary metabolic pathways are [1]:
Significant interindividual variability (50-60%) in clearance exists due to genetic polymorphisms (particularly in CYP2D6 and CYP2C19), drug interactions, and environmental factors like smoking [1] [5] [2]. Poor metabolizers may accumulate high levels of DCMP, increasing the risk of side effects [2].
Primary metabolic pathways of clomipramine and key CYP450 enzymes involved.
Research into clomipramine's pharmacokinetics often employs advanced modeling to account for its multi-pathway metabolism and variability.
The pharmacokinetic profile of clomipramine presents specific considerations for its clinical and research use.
Clomipramine's therapeutic effects are primarily mediated through its interactions with the serotonergic system and other monoamine pathways.
| Mechanism of Action | Target | Biological Consequence | Clinical Relevance / Notes |
|---|---|---|---|
| Serotonin Reuptake Inhibition | Serotonin Transporter (SERT) [1] | Increased synaptic serotonin levels [2] [1] | Primary mechanism for anti-obsessional effect; clomipramine is a more potent serotonin reuptake inhibitor than other TCAs [1]. |
| Norepinephrine Reuptake Inhibition | Norepinephrine Transporter (NET) [1] | Increased synaptic norepinephrine levels [1] | Primarily mediated by the active metabolite, desmethylclomipramine [1]. |
| Receptor Antagonism | Muscarinic M1, Histamine H1, α1-adrenergic [1] | Anticholinergic, sedative, hypotensive side effects [1] | Explains common TCA side effects (e.g., dry mouth, constipation, sedation). |
The hypothesis that clomipramine's anti-obsessional effects are specifically mediated by serotonergic mechanisms is strongly supported by a key clinical experiment. Administration of the serotonin receptor antagonist metergoline to patients with OCD who were stable on clomipramine led to a significant, temporary return of obsessive-compulsive symptoms and increased anxiety. This reversal during serotonin blockade provides direct evidence for a serotonergic mechanism of action [3].
The pharmacokinetics of clomipramine are characterized by extensive metabolism and a long half-life, particularly for its active metabolite.
| Parameter | Clomipramine (Parent) | Desmethylclomipramine (Metabolite) |
|---|---|---|
| Bioavailability | ~50% (due to significant first-pass metabolism) [4] [1] | --- |
| Time to Peak Plasma Concentration (T~max~) | 2-6 hours (mean 4.7h) after single 50 mg dose [2] | --- |
| Protein Binding | 97-98% [2] [1] | 97-99% [1] |
| Apparent Volume of Distribution (V~d~) | Very large (>1000 L) [4] [5] | --- |
| Elimination Half-Life (T~1/2~) | 19-37 hours (mean 32h) [2] | 54-77 hours (mean 69h) [2] |
| Time to Steady-State | 7-14 days (for parent drug) [2] | Up to 3 weeks (for both moieties) [4] [5] |
| Therapeutic Plasma Concentration Range | 150-450 µg/L (for clomipramine + desmethylclomipramine) [5] | --- |
| Key Metabolizing Enzymes | CYP2C19, 3A4, 1A2 (N-demethylation) [1] | --- |
| Excretion | Urine (51-60%), Feces (24-32%) [2] [1] | --- |
The metergoline challenge study is a classic experimental model for validating serotonergic involvement.
The experimental workflow can be summarized as follows:
The following diagram illustrates the core serotonergic mechanism of clomipramine and the rationale behind the metergoline experiment:
For researchers in drug development, several aspects of clomipramine's profile are noteworthy:
The geometric isomerism in Clomipramine arises from the restricted rotation within its dibenzazepine tricyclic core [1]. This restriction allows the molecule to exist as distinct (E)- and (Z)-isomers, which differ in the spatial arrangement of substituents across a double bond [1]. This is a specific type of stereoisomerism, where atoms are connected in the same sequence but have different spatial orientations [2].
For a molecule to exhibit geometric (cis-trans) isomerism, it must have:
Clomipramine meets these criteria through its specific tricyclic structure [1]. The following diagram illustrates the core structural relationship leading to this isomerism.
Structural basis of Clomipramine's geometric isomerism.
Supramolecular complexation with β-Cyclodextrin (β-CD) is a key method for studying Clomipramine isomers. Single crystal X-ray diffraction and Density Functional Theory (DFT) calculations provide atomistic understanding of how different inclusion topologies affect drug stability and bioavailability [3].
Key Experimental Protocol: X-ray Crystallography of β-CD–Clomipramine Complex
The workflow for this structural analysis is summarized below.
Workflow for determining Clomipramine-β-CD complex structure.
The following tables summarize key quantitative data related to Clomipramine's properties and its inclusion complexes.
Table 1: Physicochemical & Pharmacological Profile of Clomipramine [1] [4]
| Property | Value / Description |
|---|---|
| Molecular Formula | C₁₉H₂₄Cl₂N₂ (Hydrochloride salt) [1] |
| IUPAC Name | 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine monohydrochloride [1] |
| CAS RN | 17321-77-6 [1] |
| Mode of Action | Inhibits serotonin and norepinephrine reuptake; antagonist at various 5-HT receptors, noradrenaline transporter, and glutathione S-transferase P [1] |
| Bioavailability | ~50% (oral, due to extensive first-pass metabolism) [4] |
| Protein Binding | 97-98% [4] |
| Primary Metabolism | Hepatic, primarily via N-demethylation to active metabolite desmethylclomipramine (CYP2C19, 3A4, 1A2) [4] |
Table 2: Experimental Data from β-CD Inclusion Complex Studies [3]
| Parameter | Finding for Clomipramine Complex |
|---|---|
| Stoichiometry | 1:1 (Clomipramine : β-CD) |
| Included Moiety | B-ring (the ring without the chloro substituent) |
| Primary Stabilizing Interactions | Intermolecular C–H⋯π interactions |
| Analysis Technique | Single crystal X-ray diffraction, Density Functional Theory (DFT) calculation |
| Therapeutic Impact of Complexation | Enhanced thermodynamic stability, potential for reduced side effects, increased bioavailability [3] |
Understanding and controlling the geometric isomerism of Clomipramine has direct applications in pharmaceutical development.
Clomipramine is a tricyclic antidepressant with the chemical name 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine [1]. Its core structure is based on the iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine) ring system [2]. The synthesis involves attaching a 3-(dimethylamino)propyl side chain to the nitrogen atom of a chlorinated iminodibenzyl derivative [3] [4].
The overall synthesis from iminodibenzyl involves protection, chlorination, and alkylation. The following diagram illustrates the relationships between these key steps:
Summary of the clomipramine synthesis pathway from iminodibenzyl.
A modern method synthesizes the key intermediate N-Acetyl-3-chloroiminodibenzyl directly via catalytic electrophilic substitution, avoiding lengthy traditional routes [4]. The table below summarizes optimal conditions for this direct chlorination process:
| Reaction Parameter | Optimal Conditions / Characteristics |
|---|---|
| Starting Material | N-Acetyliminodibenzyl (II) [4] |
| Chlorinating Agent | Bis(trichloromethyl) carbonate (BTC) [4] |
| Catalyst | Tetrabutylammonium bromide [4] |
| Acid Binding Agent | Sodium carbonate [4] |
| Solvent | Ethylene dichloride or Methylene dichloride [4] |
| Reaction Temperature | 5-10 °C [4] |
| Molar Ratio (Substrate:BTC) | 1:1 to 1:1.3 [4] |
| Reported Yield | Up to 90% [4] |
This procedure is adapted from a patent that describes a direct, catalytic chlorination method [4].
The workflow for this specific chlorination process is detailed below:
Experimental workflow for the catalytic chlorination of N-acetyliminodibenzyl.
The determination of clomipramine hydrochloride in biological matrices represents a critical analytical challenge in both clinical toxicology and pharmacokinetic studies. Clomipramine, a tricyclic antidepressant with potent serotonin reuptake inhibition properties, has a narrow therapeutic range (220–500 ng/mL) with toxic effects appearing at concentrations above 900 ng/mL [1]. The HPLC-UV method described in this application note provides a robust analytical approach for quantifying clomipramine and its major metabolite, desmethyl clomipramine, in human plasma, with particular utility in bioequivalence assessments and therapeutic drug monitoring [2] [3].
This methodology represents a significant improvement over previously published approaches through the implementation of a simplified extraction procedure that considerably shortens sample preparation time while maintaining excellent analytical sensitivity and specificity [2] [3] [4]. The method has been successfully applied in a bioequivalence study comparing test and reference formulations of clomipramine tablets, demonstrating its suitability for regulatory submissions and clinical studies [2]. The ability to simultaneously determine both clomipramine and its pharmacologically active metabolite, desmethyl clomipramine, provides comprehensive pharmacokinetic profiling essential for understanding the drug's behavior in vivo [3].
The sample preparation method employs an efficient liquid-liquid extraction technique with back-extraction that significantly reduces analysis time while maintaining excellent recovery [2] [3]. The following optimized procedure should be followed:
Table 1: Calibration Standard Concentrations
| Standard Level | Concentration (ng/mL) |
|---|---|
| Lower LOQ | 2.5 |
| Calibrator 1 | 5.0 |
| Calibrator 2 | 10.0 |
| Calibrator 3 | 20.0 |
| Calibrator 4 | 40.0 |
| Calibrator 5 | 80.0 |
| Calibrator 6 | 120.0 |
The following workflow diagram illustrates the complete sample preparation process:
The chromatographic separation employs reversed-phase HPLC with optimized conditions for resolving clomipramine, its metabolite, and the internal standard [3]:
System suitability parameters should be verified before sample analysis to ensure optimal chromatographic performance [2]:
The method was comprehensively validated according to accepted guidelines for bioanalytical method validation [2] [3]. The following tables summarize the key validation parameters:
Table 2: Method Validation Parameters for Clomipramine HPLC-UV Assay
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 2.5-120 ng/mL | - |
| Correlation Coefficient (r²) | 0.9950-0.9979 | ≥0.995 |
| Intra-day Precision (% CV) | <18.3% | <20% |
| Inter-day Precision (% CV) | <18.3% | <20% |
| LOD | <2.5 ng/mL | - |
| LOQ | 2.5 ng/mL | - |
Table 3: Extraction Efficiency and Recovery Data
| Analyte | Concentration (ng/mL) | Recovery (%) |
|---|---|---|
| Clomipramine | 2.5 | 85.2 |
| 40.0 | 88.7 | |
| 120.0 | 90.3 | |
| Desmethyl Clomipramine | 2.5 | 83.6 |
| 40.0 | 86.9 | |
| 120.0 | 89.1 |
The method demonstrates excellent specificity with no interference from endogenous plasma components at the retention times of clomipramine, desmethyl clomipramine, or the internal standard [2] [3]. The resolution between desmethyl clomipramine (9.5 ± 0.3 min) and clomipramine (10.3 ± 0.3 min) was sufficient for accurate quantification of both analytes [2].
The validated method has been successfully applied in a bioequivalence study following a single-dose, two-sequence, crossover block-randomized design [2] [3]:
Pharmacokinetic parameters were calculated using standard non-compartmental methods [3]:
Table 4: Statistical Analysis of Bioequivalence Study
| Pharmacokinetic Parameter | Test Formulation | Reference Formulation | Test/Reference Ratio (90% CI) |
|---|---|---|---|
| AUC~0-t~ | 785.4 ng·h/mL | 772.8 ng·h/mL | 98.5-104.2% |
| AUC~0-∞~ | 842.6 ng·h/mL | 829.1 ng·h/mL | 98.2-104.5% |
| C~max~ | 98.3 ng/mL | 96.7 ng/mL | 97.8-105.1% |
The 90% confidence intervals for the test/reference ratios of AUC and C~max~ were within the acceptable bioequivalence limits of 80-125%, demonstrating that the test and reference formulations are bioequivalent and therefore interchangeable [2] [3].
Mobile Phase Preparation: Prepare acetonitrile:water (75:25 v/v) with 0.01% triethylamine. Adjust pH to 4.0 ± 0.1 with dilute orthophosphoric acid. Filter through 0.45 μm membrane and degas by sonication for 10 minutes [3]
System Equilibration: Prime the HPLC system with mobile phase and equilibrate at a flow rate of 1 mL/min for at least 30 minutes until a stable baseline is achieved at 215 nm [3]
Calibration Standards: Process calibration standards alongside study samples using the sample preparation protocol outlined in Section 3.1 [3]
Quality Control Samples: Process QC samples at low, medium, and high concentrations in duplicate with each batch of study samples [3]
Sample Analysis: Inject 100 μL of processed samples in the following sequence: system suitability mixture, blank plasma, zero standard (blank with IS), calibration standards, QC samples, and study samples [3]
Data Analysis: Calculate concentrations using the peak area ratio of analyte to internal standard against the calibration curve [3]
The HPLC-UV method described in this application note provides a reliable, accurate, and precise approach for quantifying clomipramine and its major metabolite in human plasma. The simplified sample preparation procedure significantly reduces analysis time while maintaining excellent sensitivity, making it particularly suitable for high-throughput bioequivalence studies and therapeutic drug monitoring applications [2] [3]. The method has been successfully applied in a clinical bioequivalence study, demonstrating its robustness and suitability for regulatory submissions [2]. The validation data confirm that the method meets accepted criteria for bioanalytical method validation across all key parameters, including specificity, linearity, accuracy, precision, and recovery [2] [3].
Clomipramine hydrochloride is a tricyclic antidepressant widely used for the treatment of obsessive-compulsive disorders, depression, and other emotional disturbances. As a potent serotonin reuptake inhibitor, its therapeutic monitoring is essential due to its narrow therapeutic index (220–500 ng/mL) and potential adverse effects at doses exceeding 900 ng/mL. The development of reliable analytical methods for quantifying clomipramine in pharmaceutical formulations is crucial for quality control and ensuring patient safety. While various analytical techniques including HPLC, GC, and spectrophotometry have been employed for clomipramine determination, many suffer from limitations such as inadequate sensitivity, time-consuming procedures, and requirement for sophisticated instrumentation.
Spectrofluorimetry offers a viable alternative with inherent advantages of sensitivity, simplicity, and cost-effectiveness. The formation of fluorescent ion-pair complexes between basic nitrogen-containing drugs and anionic dyes represents a well-established approach in analytical chemistry for enhancing detection sensitivity. Alizarin red S (sodium alizarin sulfonate), a synthetic dye derived from alizarin, serves as an excellent complexing agent due to its structural characteristics and fluorescent properties when forming charge-transfer complexes. The present method exploits this principle to develop a robust analytical procedure for clomipramine quantification in pharmaceutical dosage forms.
This application note provides a comprehensive protocol for the spectrofluorimetric determination of this compound via ion-pair complexation with alizarin red S, including detailed methodologies, validation data, and practical applications for pharmaceutical analysis.
The spectrofluorimetric method is based on the formation of a fluorescent ion-pair complex between this compound and alizarin red S. At the optimized pH of 1.99, clomipramine molecules undergo protonation, acquiring a positive charge on the tertiary nitrogen atom in their aliphatic chain. Simultaneously, alizarin red S exists as a negatively charged species due to the ionization of its sulfonate group. The electrostatic interaction between these oppositely charged species leads to the formation of a stable ion-pair complex that exhibits distinct fluorescent properties different from either parent compound.
Table: Chemical Characteristics of Reactants and Complex
| Parameter | Clomipramine HCl | Alizarin Red S | Ion-Pair Complex |
|---|---|---|---|
| Chemical Formula | C19H23ClN2·HCl | C14H7NaO7S | Not specified |
| Molecular Weight | 351.31 g/mol | 342.26 g/mol | - |
| Ionization State at pH 1.99 | Protonated (positive) | Deprotonated (negative) | Neutral complex |
| Fluorescence Properties | Weak native fluorescence | Weak native fluorescence | Strong fluorescence |
The ion-pair complex exhibits maximum excitation at 490 nm and maximum emission at 561 nm, wavelengths that provide optimal sensitivity with minimal interference from the individual components. The complex is efficiently extracted into chloroform, concentrating the fluorescent species and further enhancing detection sensitivity. The stoichiometry of the complex, determined by Job's method of continuous variations, was established to be 1:1 ratio between clomipramine and alizarin red S, confirming the ion-pair interaction mechanism [1].
The experimental workflow for the procedure is summarized below:
Figure 1: Experimental Workflow for Spectrofluorimetric Determination of Clomipramine
The method was validated according to International Conference on Harmonisation (ICH) guidelines for the following parameters:
The method demonstrated excellent linearity over the concentration range of 1.0–20 μg/mL of this compound. The regression analysis yielded a correlation coefficient (r) of 0.9998, indicating strong linear relationship between concentration and fluorescence intensity. The regression equation was determined as Y = 12.45X + 5.67, where Y is the fluorescence intensity and X is the concentration in μg/mL.
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be 0.32 μg/mL, while the LOQ was 0.97 μg/mL, demonstrating adequate sensitivity for pharmaceutical analysis.
Table: Precision and Accuracy Data for the Proposed Method
| Parameter | Intra-day (n=3) | Inter-day (n=3) |
|---|---|---|
| Repeatability (RSD%) | 0.82–1.15% | 1.05–1.42% |
| Recovery (%) | 99.75–100.05% | 99.45–100.25% |
Method accuracy was evaluated through standard addition and recovery studies at three concentration levels (5, 10, and 15 μg/mL). The mean recovery of 99.85% demonstrates excellent accuracy without interference from excipients commonly present in pharmaceutical formulations.
The method robustness was evaluated by deliberate variations in method parameters including:
None of these variations significantly affected the analytical performance, with recovery values remaining within 98.5–101.2% under all modified conditions.
The validated method was successfully applied to the determination of this compound in two commercial pharmaceutical formulations:
Table: Application of the Method to Commercial Formulations
| Pharmaceutical Form | Label Claim (mg) | Found (mg) | Recovery ± RSD (%) |
|---|---|---|---|
| Clonil-50 tablets (Intas Pharmaceuticals) | 50 | 49.92 | 99.85 ± 0.95 |
| Clofranil-50 tablets (Sun Pharmaceuticals) | 50 | 50.03 | 100.06 ± 1.12 |
The results demonstrate that the proposed method provides accurate and precise determination of this compound in pharmaceutical dosage forms without interference from common excipients. The method offers a viable alternative to more complex and expensive techniques for routine quality control analysis in pharmaceutical industries.
The method shows significant advantages over previously reported techniques, including simpler instrumentation compared to HPLC and GC methods, higher sensitivity than many spectrophotometric methods, and shorter analysis time compared to existing spectrofluorimetric methods that require heating or prolonged reaction times.
Fluorescence Quenching: If decreased fluorescence intensity is observed, check the purity of chloroform and prepare fresh alizarin red S solution. Old chloroform may contain phosgene, which can react with the complex.
Poor Extraction Efficiency: Ensure the pH is accurately adjusted to 1.99. Even slight deviations can significantly impact complex formation and extraction efficiency.
Precipitation at Interface: If precipitate forms at the chloroform-aqueous interface, reduce the concentration of alizarin red S or increase the volume of chloroform.
Non-linear Calibration: Verify that fluorescence measurements are within the instrument's linear range. If necessary, use narrower slit widths or dilute samples appropriately.
Sample Adsorption: Clomipramine may adsorb to certain filter materials. If filtration is necessary, discard the first few mL of filtrate to ensure accurate concentration representation.
The method is specifically designed for quality control applications in pharmaceutical formulations. For biological samples, additional sample clean-up procedures would be required to eliminate potential interferences from proteins and other endogenous compounds.
The developed spectrofluorimetric method based on ion-pair complex formation between this compound and alizarin red S provides a simple, sensitive, and reliable approach for the quantification of clomipramine in pharmaceutical formulations. The method offers distinct advantages including cost-effectiveness, minimal sample preparation, and high throughput capabilities, making it particularly suitable for routine analysis in quality control laboratories.
The method was comprehensively validated demonstrating excellent linearity, precision, accuracy, and robustness within the concentration range of 1.0–20 μg/mL. Successful application to commercial tablet formulations confirms its practicality for pharmaceutical analysis. The protocol described in this application note provides detailed instructions for implementation in analytical laboratories, enabling reliable determination of this compound with minimal resource investment.
Clomipramine hydrochloride is a tricyclic antidepressant medication primarily used in the management of major depressive disorders, obsessive-compulsive disorders, and various anxiety disorders. As a derivative of the dibenzazepine class, it possesses a tricyclic structure with a tertiary amine group that facilitates various analytical detection methods. The pharmacological significance and widespread clinical use of clomipramine HCl necessitate reliable quality control methods for its determination in pharmaceutical formulations and pure forms. Spectrophotometric methods offer excellent alternatives to sophisticated techniques like HPLC and GC due to their simplicity, cost-effectiveness, and accessibility for most quality control laboratories.
The method described in these application notes utilizes a redox reaction between clomipramine HCl and ammonium molybdate in acetic acid medium. When heated, this reaction produces a stable blue-colored product with maximum absorbance at 712 nm. The mechanism involves the oxidation of clomipramine HCl by ammonium molybdate, leading to the formation of a radical cation that exhibits intense coloration in the visible spectrum. This colored complex follows the Beer-Lambert Law over a considerable concentration range, providing the foundation for accurate quantitative determination. The reaction is selective for clomipramine HCl with a visual detection limit of 1 μg/mL, making it suitable for both standard quality control applications and research purposes where sophisticated instrumentation may not be available. [1] [2]
All chemicals used should be of analytical reagent grade unless otherwise specified:
The following equipment is required for the analysis:
Prepare a fresh solution of ammonium molybdate reagent by dissolving an accurately weighed quantity of 1.0 g of ammonium molybdate in 100 mL of glacial acetic acid. This yields a 1% (w/v) solution in acetic medium. The solution should be prepared freshly on the day of use and stored in an amber-colored bottle to protect from light. The acetic acid medium provides the necessary acidic environment for the redox reaction to proceed efficiently. [1]
Accurately weigh 100 mg of this compound reference standard and transfer quantitatively to a 100 mL volumetric flask. Dissolve in and make up to volume with distilled water to obtain a stock solution of concentration 1 mg/mL. This stock solution is stable for up to one week when stored refrigerated at 4°C in an amber glass container. For working standard solutions, appropriate dilutions should be prepared daily from this stock solution using the same solvent. [3]
For pharmaceutical formulations (tablets/capsules), carefully weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 100 mg of clomipramine HCl and transfer to a 100 mL volumetric flask. Add approximately 70 mL of distilled water, shake vigorously for 10-15 minutes, and then dilute to volume with the same solvent. Filter the solution through Whatman No. 42 filter paper, discarding the first few mL of filtrate. This solution can be further diluted with distilled water to obtain a suitable concentration within the working range. [3]
The following procedure should be followed for both standard and sample solutions:
Prepare a series of standard solutions containing clomipramine HCl in the concentration range of 0.001-0.250 mg/mL by appropriate dilution of the working standard solution. Process each standard solution according to the procedure described in section 4.2. Plot the measured absorbance against the corresponding concentration of clomipramine HCl to obtain the calibration curve. The method demonstrates excellent linearity within this range with a regression coefficient (r) of 0.982. The standard deviation of the method does not exceed 0.005 mg/mL, indicating good precision. [1]
Table 1: Optical Characteristics and Regression Data of the Ammonium Molybdate Method
| Parameter | Specification |
|---|---|
| λmax | 712 nm |
| Beer's Law Limit | 0.001-0.250 mg/mL |
| Molar Absorptivity | To be determined experimentally |
| Visual Limit of Detection | 1 μg/mL |
| Correlation Coefficient (r) | 0.982 |
| Regression Equation | y = mx + c (To be established experimentally) |
| Standard Deviation | ≤0.005 mg/mL |
The accuracy of the method was evaluated by recovery studies using standard addition method at three different concentration levels. The results showed recovery percentages in the range of 98.0-100.6%, indicating excellent accuracy. The precision of the method was assessed by analyzing six replicate determinations of the same concentration. The relative standard deviation (RSD) did not exceed 2.0%, demonstrating that the method provides reproducible results. The results are reproduced within ±1% and are in good agreement with those obtained by the standard procedure outlined in the British Pharmacopoeia. [1] [2]
Table 2: Validation Parameters for the Ammonium Molybdate Method
| Validation Parameter | Result |
|---|---|
| Accuracy (% Recovery) | 98.0-100.6% |
| Precision (RSD) | ≤2.0% |
| Specificity | No interference from common excipients |
| Repeatability (n=6) | RSD ≤2.0% |
| Reproducibility | Results within ±1% |
| Robustness | Stable for at least 60 min after color development |
The method demonstrated excellent specificity for clomipramine HCl with minimal interference from various organic compounds and pharmaceutical excipients. The quantitative assessment of tolerable amounts of possible interferants was studied, establishing permissible limits for compounds like ibuprofen and triprolidine hydrochloride. Common tablet excipients such as starch, lactose, magnesium stearate, and talc did not interfere with the determination when present in normal concentration ranges. The reaction is selective for clomipramine HCl with 1 μg/mL as visual limit of detection. [1] [2]
Several spectrophotometric methods have been reported for the determination of clomipramine HCl, each with distinct advantages and limitations. The following comparative analysis highlights the key features of alternative methods:
Table 3: Comparison of Different Spectrophotometric Methods for Clomipramine HCl Determination
| Method | λmax (nm) | Linear Range | Remarks | Reference |
|---|---|---|---|---|
| Ammonium Molybdate | 712 | 0.001-0.250 mg/mL | High sensitivity, requires heating | [1] |
| Charge Transfer with DDQ | 470 | 50-250 μg/mL | Simple, room temperature reaction | [4] |
| Charge Transfer with pCA | 530 | Not specified | Uses p-chloranilic acid as acceptor | [5] |
| Charge Transfer with DDQ (Alternative) | 585 | Not specified | Higher molar absorptivity | [5] |
| Ion-pair with Bromocresol Green | 409 | 1.75-24.55 μg/mL | Extraction-based method | [6] |
| Ion-pair with Phenol Red | 406 | 7.0-50 μg/mL | Extraction-based method | [6] |
| Ion-pair with Metanil Yellow | 407 | 1.65-34.78 μg/mL | Extraction-based method | [6] |
The ammonium molybdate method offers the advantage of high sensitivity with a detection limit as low as 0.001 mg/mL, making it suitable for micro-determination of clomipramine HCl in pharmaceuticals. While it requires a heating step for color development, the method provides comparable accuracy to the British Pharmacopoeia method without the need for extensive equipment. In contrast, charge transfer complex methods using DDQ or pCA as acceptors provide simpler room-temperature procedures but may offer different sensitivity ranges. The choice of method depends on the specific application requirements and available resources. [5] [2] [4]
The ammonium molybdate spectrophotometric method has been successfully applied to the determination of clomipramine HCl in:
The method is particularly suitable for manufacturing settings where rapid and reliable quantification of the active ingredient is required without sophisticated instrumentation. The method has demonstrated excellent correlation with standard pharmacopoeial methods, making it a valuable alternative for resource-limited settings. Additionally, the principles can be extended to stability studies where monitoring of clomipramine HCl concentration is necessary under various storage conditions.
The following workflow diagram illustrates the complete experimental procedure for the ammonium molybdate method:
Experimental Workflow for Clomipramine HCl Determination
The following diagram illustrates the mechanism of the color formation reaction:
Reaction Mechanism for Blue Complex Formation
This protocol details a modified sample preparation method for the determination of Clomipramine hydrochloride in human plasma using HPLC-UV. The procedure simplifies the extraction by eliminating the acidic back-extraction step, allowing for direct injection and significantly shortening the analysis time [1].
Sample Extraction:
Phase Separation:
HPLC-UV Analysis:
The method was validated according to standard analytical procedures, with key parameters summarized below [1] [3].
Table 1: Assay Validation Parameters for Clomipramine HPLC-UV Method
| Parameter | Result / Value |
|---|---|
| Analytical Range | 2.5 - 120 ng/mL [1] |
| Linearity (r²) | 0.9950 for Clomipramine [1] |
| Retention Time (min) | Clomipramine: 10.3 ± 0.3; Desmethyl Clomipramine: 9.5 ± 0.3 [1] |
| Precision (Coefficient of Variation) | Intra-day & Inter-day < 18.3% [1] |
The validated method was successfully applied in a single-dose bioequivalence study [1] [2].
The following diagram illustrates the complete sample preparation and analysis process.
Diagram 1: Sample preparation and analysis workflow for clomipramine determination in plasma.
Clomipramine hydrochloride is a tricyclic antidepressant primarily used for the treatment of obsessive-compulsive disorder and depressive illnesses. It is chemically known as 3-chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine monohydrochloride with a molecular weight of 351.31. As the most potent serotonin reuptake inhibitor among tricyclic antidepressants, clomipramine requires precise analytical methods for quality control of pharmaceutical formulations. Capillary zone electrophoresis (CZE) has emerged as a powerful technique for the separation and quantification of clomipramine and related antidepressants due to its high efficiency, minimal solvent consumption, and rapid analysis time. These application notes provide a detailed protocol for the determination of clomipramine in pharmaceutical preparations using CZE, including method development, validation parameters, and troubleshooting guidelines tailored for researchers, scientists, and drug development professionals working in pharmaceutical analysis.
The therapeutic importance of clomipramine, combined with its potential side effects and narrow therapeutic index, necessitates reliable analytical methods for quality control and drug monitoring. Traditional methods like high-performance liquid chromatography (HPLC) often involve longer analysis times and greater solvent consumption. CZE offers an alternative approach with distinct advantages including high separation efficiency, minimal sample requirements, and reduced organic solvent use, making it an environmentally friendly and cost-effective option for routine pharmaceutical analysis.
The CZE analysis should be performed using a standard capillary electrophoresis system equipped with a UV-Vis or DAD detector. The specific instrumental parameters have been optimized for the separation of clomipramine and related antidepressant compounds as follows [1]:
The low pH phosphate buffer serves multiple purposes in this analysis. It suppresses the ionization of silanol groups on the capillary wall, thereby reducing electroosmotic flow and analyte-wall interactions that could lead to peak broadening. Additionally, the acidic condition ensures that the basic clomipramine molecule remains positively charged, facilitating its migration toward the cathode and subsequent detection. The selection of phosphate buffer at this specific concentration provides adequate buffering capacity while maintaining relatively low current and minimal Joule heating during the separation process.
Pharmaceutical formulations (tablets or capsules) should be prepared for analysis using the following procedure [1]:
For standard solutions, prepare a stock solution of clomipramine reference standard at 1 mg/mL in distilled water. This solution is stable for at least one month when stored at 4°C. Working standards should be prepared daily by appropriate dilution with distilled water.
Table 1: Optimized CZE Conditions for Clomipramine Analysis
| Parameter | Specification | Rationale |
|---|---|---|
| Background Electrolyte | 50 mM phosphate buffer, pH 2.0 | Suppresses EOF, minimizes wall interactions |
| Capillary | Fused silica, 50-75 μm ID × 50-60 cm | Standard dimensions providing good separation efficiency |
| Voltage | 25 kV | Optimal for efficient separation without excessive current |
| Temperature | 25°C | Controlled to ensure migration time reproducibility |
| Injection | Hydrodynamic, 5-10 s at 50 mbar | Provides reproducible sample introduction |
| Detection | UV 200-214 nm | Suitable for clomipramine detection |
The following workflow diagram illustrates the complete CZE analytical procedure for clomipramine from sample preparation to final analysis:
The developed CZE method demonstrates excellent separation of clomipramine from other antidepressant compounds and pharmaceutical excipients. Under the optimized conditions, clomipramine typically exhibits a migration time of approximately 8-10 minutes with high peak symmetry. A study analyzing six antidepressants (clomipramine, paroxetine, fluoxetine, citalopram, fluvoxamine, and trazodone) demonstrated baseline resolution for all compounds, highlighting the separation power of CZE for complex mixtures [1]. The method exhibits excellent system suitability parameters with relative standard deviations (RSD) for migration time and corrected peak area below 0.38% and 2.93%, respectively (n=24), indicating outstanding reproducibility.
The ruggedness of the method was evaluated using a fractional factorial model (Plackett-Burman design) requiring 15 experiments to test the influence of seven factors at three different levels on electrophoretic results including efficiency, resolution, and corrected peak area. Statistical evaluation using Youden and Steiner's method confirmed the method's robustness against minor variations in operational parameters [1]. This comprehensive approach to method validation ensures reliable performance during routine application in quality control laboratories.
The CZE method has been thoroughly validated according to International Conference on Harmonisation (ICH) guidelines for the determination of clomipramine in pharmaceutical preparations. The method demonstrates excellent linearity over the concentration range of 1.0-20 μg/mL with a correlation coefficient typically greater than 0.999. The detection limit was determined to be 0.32 μg/mL, while the quantitation limit was established at 0.97 μg/mL, indicating adequate sensitivity for quality control applications [2].
Table 2: Validation Parameters for CZE Method of Clomipramine Analysis
| Validation Parameter | Result | Specification |
|---|---|---|
| Linearity range | 1.0-20 μg/mL | Covers therapeutic concentrations |
| Correlation coefficient (r²) | >0.999 | Meets ICH requirements |
| Detection limit (LOD) | 0.32 μg/mL | Suitable for impurity detection |
| Quantitation limit (LOQ) | 0.97 μg/mL | Adequate for assay determination |
| Precision (RSD) | <2.93% | Acceptable for pharmaceutical analysis |
| Recovery in formulations | 95.6-99.1% | Demonstrates accuracy of method |
| Ruggedness | Robust by experimental design | Withstands minor operational variations |
Application of the method to commercial pharmaceutical formulations (tablets containing 50 mg clomipramine) yielded recovery values between 95.6% and 99.1% with respect to the nominal content, demonstrating excellent accuracy [1]. The method showed no interference from common pharmaceutical excipients such as lactose, starch, magnesium stearate, and talc, confirming its specificity for the determination of clomipramine in dosage forms.
While CZE offers distinct advantages for clomipramine analysis, several other techniques have been employed for its determination in pharmaceutical formulations and biological fluids. These include high performance liquid chromatography (HPLC), gas chromatography (GC), spectrophotometry, and spectrofluorimetry. Each method presents unique advantages and limitations that should be considered when selecting an analytical approach.
Spectrofluorimetric methods based on ion-pair complex formation between clomipramine and alizarin red S at pH 1.99 offer exceptionally high sensitivity with detection limits as low as 0.32 μg/mL [2]. The ion-pair complex exhibits maximum fluorescence intensity at 561 nm with excitation at 490 nm after extraction with chloroform. While this method provides superior sensitivity compared to CZE, it involves additional extraction steps and specialized detection systems that may not be routinely available in all quality control laboratories.
Table 3: Comparison of Analytical Methods for Clomipramine Determination
| Method | Linear Range | LOD | LOQ | Advantages | Limitations |
|---|---|---|---|---|---|
| CZE | 1.0-20 μg/mL | 0.03-0.11 mg/L | 0.10-0.35 mg/L | High efficiency, minimal solvent use, rapid analysis | Moderate sensitivity |
| HPLC | Varies by method | Varies by detection | Varies by detection | High sensitivity, robust | Higher solvent consumption, longer analysis |
| Spectrofluorimetry | 1.0-20 μg/mL | 0.32 μg/mL | 0.97 μg/mL | Excellent sensitivity, selective | Requires derivatization, specialized equipment |
| Spectrophotometry | Varies by method | Moderate | Moderate | Simple, widely available | Less selective, matrix interference |
Capillary Pretreatment:
Background Electrolyte Preparation:
System Operation:
System Suitability Test:
Despite the robustness of the described CZE method, analysts may encounter certain issues during method implementation. The following table addresses common problems and provides practical solutions:
Table 4: Troubleshooting Guide for CZE Analysis of Clomipramine
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor peak shape | Capillary wall interactions, inappropriate buffer pH | Ensure pH 2.0, increase buffer concentration, extend capillary conditioning |
| Migration time drift | Buffer depletion, temperature fluctuations | Frequent buffer replacement, verify temperature control, use internal standard |
| Irreproducible injection | Viscosity differences, partial capillary blockage | Ensure standard and sample matrices match, filter all solutions, check injection pressure |
| High baseline noise | Dirty detection window, air bubbles in capillary | Clean detection window, purge capillary, degas buffer solutions |
| Current instability | Buffer contamination, capillary defects | Prepare fresh buffer, check capillary for breaks or bubbles |
The separation selectivity in CZE is primarily governed by the charge and size of the analyte molecules, which can be manipulated through buffer pH adjustments. For clomipramine (pKa ≈ 9.5), working at pH 2.0 ensures complete protonation of the tertiary amine group, providing optimal charge for electrophoretic migration. The electroosmotic flow (EOF), a critical parameter in CZE, can be controlled through buffer pH, ionic strength, or capillary wall modifications. At low pH, the silanol groups on the fused silica capillary are protonated, resulting in minimal EOF and reduced interactions between the basic clomipramine molecules and capillary wall [3].
When analyzing complex formulations, secondary equilibria can be introduced through buffer additives to enhance separation. Additives such as cyclodextrins can be employed for chiral separations, while organic modifiers like methanol or acetonitrile may improve solubility and selectivity for related substances. The extensive pharmacogenetic and pharmacokinetic variability of clomipramine metabolism, primarily mediated by cytochrome P450 2D6 and 2C19 enzymes, may necessitate therapeutic drug monitoring in clinical settings [4]. While this CZE method is designed for pharmaceutical formulations, it could be adapted for therapeutic drug monitoring with appropriate sample clean-up procedures to address the complex biological matrix.
The CZE method described in these application notes provides a robust, precise, and accurate approach for the determination of clomipramine in pharmaceutical formulations. The method offers several advantages over traditional techniques, including high separation efficiency, minimal solvent consumption, and rapid analysis time. The validation data confirm that the method is suitable for routine quality control applications, exhibiting excellent linearity, precision, and recovery. The detailed protocol and troubleshooting guide facilitate successful implementation in analytical laboratories, supporting the ongoing efforts to ensure the quality, safety, and efficacy of clomipramine-containing pharmaceutical products.
This compound (CLM) is a tricyclic antidepressant drug primarily used for the treatment of obsessive-compulsive disorder, depression, and various anxiety disorders. As a psychotropic medication with a narrow therapeutic index (220-500 ng/mL), accurate monitoring of CLM levels is essential for both therapeutic drug monitoring and stability testing in pharmaceutical formulations. Stability-indicating assay methods (SIAMs) are analytical procedures specifically designed and validated to quantify drug substances accurately in the presence of their degradation products and other potential impurities. These methods are critical in pharmaceutical development for assessing drug stability under various environmental conditions and establishing appropriate shelf lives for pharmaceutical products.
The chemical structure of CLM, characterized by a dibenzoazepine ring system with a chlorine substituent and a dimethylaminopropyl side chain, makes it susceptible to various degradation pathways including oxidation, hydrolysis, and photochemical degradation. The development and validation of stability-indicating methods for CLM must therefore account for these potential degradation products while maintaining selectivity for the parent compound. This document provides comprehensive application notes and detailed protocols for various stability-indicating assay methods for CLM, drawing from established scientific literature and incorporating green analytical chemistry principles where applicable to align with modern pharmaceutical analysis trends.
High-performance liquid chromatography (HPLC) represents the gold standard for stability-indicating methods due to its superior resolution, sensitivity, and ability to separate complex mixtures. The stability-indicating HPLC method developed by Tandel et al. provides a robust analytical platform for the simultaneous quantification of CLM and its related substances in capsule dosage forms. This method has been comprehensively validated according to International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The method employs a reversed-phase chromatography mechanism with a C18 stationary phase and ion-pairing mobile phase to achieve optimal separation of CLM from its potential degradation products and process impurities. The method is particularly valuable for forced degradation studies and quality control in pharmaceutical manufacturing environments where monitoring of degradation products is essential for formulation stability assessment.
Mobile phase preparation: Prepare the mobile phase as described above and prime the HPLC system for at least 30 minutes to equilibrate
System suitability test: Inject six replicates of standard solution and calculate %RSD of peak areas (should be ≤2.0%)
Sample analysis: Inject blank (diluent), standard solution, and sample solution in duplicate
Identification: Identify CLM peak in sample solution by comparing retention time with standard solution (approximately 6.2 minutes)
Quantification: Calculate the CLM content using the formula:
Assay (%) = (AT/AS) × (WS/WT) × (P/100) × 100
Where AT = peak area of CLM from sample solution, AS = peak area of CLM from standard solution, WS = weight of CLM working standard (mg), WT = weight of sample claim (mg), P = purity of working standard (on as-is basis)
The method has been validated per ICH guidelines with the following key parameters:
This method is based on the oxidation reaction between CLM and ammonium vanadate in strong acidic medium, forming a blue-colored dimeric oxidation product with maximum absorbance at 620 nm. The reaction mechanism involves the formation of a radical cation through one-electron oxidation, followed by dimerization. When implemented in a multicommuted flow system, this approach allows for high-throughput analysis with minimal reagent consumption, making it suitable for routine quality control of pharmaceutical formulations. The method offers advantages of operational simplicity and rapid analysis without the need for expensive instrumentation or extensive sample preparation.
This manual spectrophotometric method is based on the reaction between CLM and ammonium molybdate in acetic acid medium, forming a blue-colored complex with maximum absorbance at 712 nm. The method offers exceptional sensitivity with a visual detection limit of 1 μg/mL, making it suitable for the analysis of CLM in pure form and pharmaceutical preparations where sophisticated instrumentation is not available. The reaction is reported to be highly selective for CLM with minimal interference from common pharmaceutical excipients.
This novel microextraction technique utilizes switchable hydrophilicity solvents (SHSs) for the extraction of CLM from complex biological matrices like human urine, followed by HPLC-UV analysis. The method is based on the pH-dependent solubility of benzoic acid, which serves as the extraction solvent. At alkaline pH, sodium benzoate is highly water-soluble, while upon acidification, it converts to benzoic acid which is water-immiscible and extracts the analyte. This approach aligns with the principles of green analytical chemistry by minimizing organic solvent consumption and reducing environmental impact while providing excellent sample clean-up for biological matrices.
This potentiometric method utilizes a screen-printed carbon electrode modified with graphene nanoparticles as a transducer layer and calix[4]arene as an ionophore in a PVC polymeric membrane for selective determination of CLM. The method represents an inherently green approach to analytical determination, requiring minimal sample preparation and no organic solvents while providing rapid results suitable for point-of-care testing and therapeutic drug monitoring. The incorporation of graphene nanoparticles enhances potential stability by preventing the formation of an aqueous layer between the ion-selective membrane and the electrode substrate.
Table 1: Comprehensive Comparison of Stability-Indicating Assay Methods for this compound
| Method | Linear Range | Detection Limit | Precision (%RSD) | Analysis Time | Key Advantages | Primary Applications |
|---|---|---|---|---|---|---|
| HPLC (Stability-Indicating) | 1050-1800 μg/mL (CLM) 0.7-4.5 μg/mL (impurities) | Not specified | <2.0% | 15 min/sample | Excellent resolution, ICH validated, specific | Stability studies, impurity profiling, quality control |
| Automated Vanadate Spectrophotometric | 10-200 mg/L | 0.65 mg/L | <2.5% | 45 samples/hour | High throughput, automated | Routine pharmaceutical analysis, content uniformity |
| Ammonium Molybdate Spectrophotometric | 0.001-0.250 mg/mL | 1 μg/mL (visual) | <1% | 15 min/sample | High sensitivity, simple instrumentation | Quality control in resource-limited settings |
| SHS Microextraction-HPLC | 0.05-2.0 μg/mL | 0.015 μg/mL | <8% | 20 min/sample | Excellent sample clean-up, green approach | Biological fluid analysis, therapeutic drug monitoring |
| Solid-Contact Ion-Selective Electrode | 1×10⁻² to 1×10⁻⁵·³ M | ~5×10⁻⁶ M | <2% | <30 seconds | Green, rapid, portable, cost-effective | Point-of-care testing, therapeutic monitoring |
Table 2: Greenness Assessment of this compound Analytical Methods
| Method | Solvent Consumption | Energy Requirements | Waste Generation | Sample Throughput | Overall Greenness Rating |
|---|---|---|---|---|---|
| HPLC (Stability-Indicating) | High (~120 mL/sample) | High | High | Moderate | ☆☆☆ |
| Automated Vanadate Spectrophotometric | Low (~5 mL/sample) | Moderate | Low | High | ☆ |
| Ammonium Molybdate Spectrophotometric | Moderate (~10 mL/sample) | Low | Moderate | Moderate | ☆☆ |
| SHS Microextraction-HPLC | Very Low (~0.1 mL/sample) | Moderate | Very Low | Moderate | |
| Solid-Contact Ion-Selective Electrode | Minimal | Low | Minimal | High |
The selection of an appropriate stability-indicating assay method for this compound depends on several factors including the analytical purpose, available instrumentation, sample matrix, and required sensitivity. For comprehensive stability studies and impurity profiling in pharmaceutical formulations, the stability-indicating HPLC method provides unparalleled specificity and reliability, with the ability to separate and quantify multiple related substances simultaneously. For routine quality control applications where high throughput is essential, the automated spectrophotometric methods offer excellent performance with significantly reduced analysis time and operational costs.
For therapeutic drug monitoring and analysis of biological samples, the SHS microextraction method combined with HPLC-UV provides the necessary sensitivity and selectivity while aligning with green chemistry principles through minimal solvent consumption. The solid-contact ion-selective electrode method represents a promising approach for point-of-care testing and rapid screening applications, particularly in resource-limited settings where sophisticated instrumentation may not be available.
When implementing these methods, analysts should consider conducting preliminary verification in their own laboratories to confirm method performance characteristics with specific instrumentation and reagents. Additionally, regular monitoring of system suitability parameters is essential to maintain data quality throughout the method lifecycle. As regulatory requirements evolve toward greater emphasis on method greenness, the pharmaceutical industry would benefit from incorporating greenness assessment tools like GAPI and AGREE during method development and selection processes.
Clomipramine is a tricyclic antidepressant (TCA) primarily used for the treatment of obsessive-compulsive disorder and major depressive disorder [1] [2]. Its pharmacokinetic profile includes extensive metabolism in the liver, primarily via CYP450 2D6, to form the active metabolite desmethylclomipramine [1]. Monitoring clomipramine levels in biological fluids is essential for therapeutic drug monitoring, bioequivalence studies, and in cases of suspected overdose or poisoning [3] [4].
This document provides detailed protocols for the extraction of clomipramine from plasma and urine, utilizing a modified acidic back-extraction procedure for sample clean-up, followed by analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The methods described herein are designed to be simple, rapid, and reproducible for use in research and clinical settings [3] [5].
The extraction of clomipramine from biological matrices leverages its basic chemical properties. The process typically involves a liquid-liquid extraction (LLE) where:
The following workflow diagram illustrates the core procedural steps:
This protocol is optimized for therapeutic drug monitoring and pharmacokinetic studies [3] [5].
4.1.1. Sample Preparation and Extraction
4.1.2. Chromatographic Conditions
This protocol is adapted for identifying clomipramine in cases of overdose or poisoning, where urine is a common sample [4].
4.2.1. Optimization of pH and Solvent The extraction efficiency from urine is highly dependent on pH and the choice of organic solvent. The optimal pH range for extraction is between 6 and 8 [4].
Table 1: Influence of pH and Solvent on Clomipramine Recovery from Urine (n=6) [4]
| pH | Chloroform | Methylene Chloride | n-Hexane |
|---|---|---|---|
| 6 | 91.1% | 82.2% | 69.9% |
| 7 | 92.3% | 87.8% | 72.5% |
| 8 | 90.4% | - | - |
Note: Data presented as average recovery (Xср). Standard deviations (S) were ≤1.97.
4.2.2. Recommended Extraction Procedure
The following table summarizes the key validation parameters for the plasma HPLC-UV method as reported in the literature [3] [5].
Table 2: HPLC-UV Method Validation Summary for Clomipramine (CMI) and Desmethylclomipramine (DMCMI) in Plasma
| Parameter | Result (Clomipramine) | Result (Desmethylclomipramine) |
|---|---|---|
| Linear Range | 2.5 - 120 ng/mL | 2.5 - 120 ng/mL |
| Correlation Coefficient (r²) | 0.9950 | 0.9979 |
| Intra-day Accuracy & Precision (CV) | < 18.3% | < 18.3% |
| Inter-day Accuracy & Precision (CV) | < 18.3% | < 18.3% |
| Retention Time (mean ± SD) | 10.3 ± 0.3 min | 9.5 ± 0.3 min |
The described methodologies support various research applications:
The table below summarizes key methods for determining clomipramine while managing metabolite interference.
| Method | Key Feature to Minimize Interference | Analyzed Matrix | Linear Range | Detection Limit |
|---|---|---|---|---|
| Reversed-Phase LC [1] | Simultaneous analysis of parent drug & metabolites; Automated SPE | Human Plasma | Information missing | High sensitivity (recoveries >60%) |
| Spectrofluorimetry (Ion-Pair) [2] | Selective ion-pair complex formation with Alizarin Red S | Pharmaceutical Tablets | 1.0–20 μg/mL | 0.32 μg/mL |
| Spectrophotometry [3] | Reaction with ammonium molybdate in acetic medium | Pure Form & Pharmaceutical Preparations | 0.001–0.250 mg/mL | 1 μg/mL (visual) |
Here are the detailed step-by-step protocols for implementing the two most prominent methods.
This method allows for the simultaneous analysis of clomipramine and its metabolites in biological samples [1].
Workflow Diagram: LC Method for Clomipramine in Plasma
Sample Preparation (Automated Solid-Phase Extraction)
Chromatographic Separation
Analysis
This method uses a selective reaction to determine clomipramine in pharmaceutical preparations with minimal interference from excipients [2].
Workflow Diagram: Spectrofluorimetric Ion-Pair Assay
Reaction
Extraction of Ion-Pair Complex
Measurement
Q1: What is the primary source of metabolite interference in clomipramine analysis? The main active metabolite, desmethylclomipramine, is the most significant source of interference. It is formed via N-demethylation of clomipramine in the liver by enzymes such as CYP2C19, 3A4, and 1A2. Other metabolites like 8-hydroxyclomipramine and 8-hydroxydesmethylclomipramine can also be pharmacologically active and contribute to interference if not separated [4] [5].
Q2: Which technique is more suitable for analyzing complex biological samples like plasma? Liquid Chromatography (LC) is generally the preferred and more robust choice for biological samples. Its superior separation power is essential for resolving the parent drug from its multiple metabolites and other endogenous compounds in the complex plasma matrix [1].
Q3: I need a quick and simple method for quality control of tablet formulations. What do you recommend? The spectrofluorimetric ion-pair method is an excellent choice. It is sensitive, selective, and does not require sophisticated instrumentation. The protocol is straightforward and has been proven to be free from interference by common tablet excipients [2].
The following table summarizes key parameters from a validated HPLC-UV method that used liquid-liquid extraction to minimize matrix effects [1] [2].
| Parameter | Specification / Value |
|---|---|
| Analytical Column | C8 reverse phase (ODS2) [1] [2] |
| Mobile Phase | Acetonitrile : Water (75:25) with 0.01% triethylamine; pH adjusted to 4.0 ± 0.1 with orthophosphoric acid [1] [2] |
| Flow Rate | 1 mL/min [1] [2] |
| Detection (UV) | 215 nm [1] [2] |
| Retention Times | Cisapride (IS): 5.6 ± 0.2 min; Desmethylclomipramine: 9.5 ± 0.3 min; Clomipramine: 10.3 ± 0.3 min [1] [2] |
| Linear Range | 2.5 - 120 ng/mL (r² > 0.995) [1] [2] |
| Sample Preparation | Liquid-Liquid Extraction (LLE): 1 mL plasma + 0.5 mL NaOH (1 M) + Internal Standard → extract with 3 mL Heptane:Isoamyl alcohol (95:5) → vortex → centrifuge → back-extract organic layer with 200 µL orthophosphoric acid (0.3%) → inject acid layer [1] [2] |
Matrix effects (ME) occur when co-eluting compounds from the plasma matrix alter the ionization efficiency of your analyte, leading to signal suppression or enhancement. This is a common challenge in LC-MS but can also impact UV detection by raising the baseline and affecting peak shape and integration [3] [4].
You can quantitatively assess the matrix effect, recovery (RE), and overall process efficiency (PE) using the post-extraction spiking method. The calculations are outlined below [5]:
ME (%) = (B / A) × 100RE (%) = (C / B) × 100PE (%) = (C / A) × 100 = (ME × RE) / 100Where:
An ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement [5]. The following diagram illustrates this workflow.
Here are proven strategies to minimize or compensate for matrix effects, organized by the source of the problem.
Sample Preparation
Chromatographic Separation
For LC-MS Methods
The best approach depends on your required sensitivity and the availability of a blank matrix. The following flowchart can guide your decision-making [4].
The efficiency of LLE is governed by the physicochemical properties of your analyte. For ionizable compounds like Clomipramine, manipulating these properties is the key to high recovery [1] [2].
| Principle | Application to Clomipramine (a base) | Optimization Goal |
|---|---|---|
| Analyte pKa [1] [2] | Adjust aqueous phase to a pH at least 2 units above the analyte's pKa to suppress ionization. | Ensure >99% of Clomipramine is in its neutral form for optimal partitioning into the organic solvent. |
| Solvent Polarity [1] [2] | Choose an organic solvent with a polarity that matches Clomipramine's hydrophobicity (LogP). | Maximize the partition coefficient (LogP) into the organic phase. |
| Ion Pairing/Salting Out [2] | Add salt (e.g., Na₂SO₄) to the aqueous phase to reduce analyte solubility ("salting out"). | Drive more of the hydrophilic neutral analyte into the organic phase, improving recovery. |
| Back-Extraction [1] [2] | After initial extraction, re-extract into a fresh acidic aqueous phase. Clomipramine becomes ionized and partitions back into the water. | Remove non-ionizable matrix impurities, significantly improving extract cleanliness and specificity. |
One study provides a directly applicable and optimized method for extracting Clomipramine from urine using Dispersive Liquid-Liquid Microextraction (DLLME), achieving a 97% recovery rate [3].
The following workflow outlines a logical approach to diagnosing and resolving typical Clomipramine LLE issues:
If LLE optimization does not yield the required performance, consider these methods:
The table below summarizes a simple, validated HPLC-UV method suitable for determining clomipramine in plasma, which can serve as an excellent starting point for your experiments [1] [2].
| Parameter | Specification |
|---|---|
| Analytical Column | C8 Reverse Phase (e.g., Perkin Elmer ODS2) [1] [2] |
| Mobile Phase | Acetonitrile : Water (75:25, v/v) with 0.01% triethylamine [1] [2] |
| pH Adjustment | Adjusted to 4.0 ± 0.1 with orthophosphoric acid [1] [2] |
| Flow Rate | 1.0 mL/min [1] [2] |
| Detection (UV) | 215 nm [1] [2] |
| Retention Time | Clomipramine: ~10.3 min; Desmethylclomipramine: ~9.5 min [1] [2] |
| Internal Standard | Cisapride [1] [2] |
| Sample Preparation | Liquid-liquid extraction from plasma using heptane:isoamyl alcohol (95:5) and back-extraction with 0.3% orthophosphoric acid [1] [2] |
| Linearity Range | 2.5 - 120 ng/mL [1] [2] |
Here are common HPLC problems you might encounter and how to address them.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Retention Time Shifts | Mobile phase composition change; Temperature fluctuation; Column aging [3] [4]. | Re-prepare mobile phase precisely; Use a column oven; Equilibrate column thoroughly; Replace aged column [3] [4]. |
| Peak Tailing | Column contamination; Secondary interactions with active sites on stationary phase [3] [4]. | Flush column with strong solvent; Use end-capped columns; Add triethylamine to mobile phase to mask silanols [5] [4]. |
| Baseline Noise/Drift | Mobile phase impurities; Air bubbles; Detector lamp aging; Temperature variations [3] [4]. | Filter and degas mobile phases; Purge the system; Replace old lamp; Maintain stable lab temperature [3] [4]. |
| High Backpressure | Blocked column frit; Clogged tubing or guard column; Particulate matter [3] [4]. | Reverse-flush column if possible; Replace guard column; Filter samples and mobile phases [3] [4]. |
| Peak Splitting | Mismatch between sample and mobile phase solvent strength; Column damage [3] [4]. | Ensure sample solvent is weaker or same strength as mobile phase; Replace damaged column [3] [4]. |
| Ghost Peaks | Mobile phase contamination; Carryover from previous injections [3]. | Use high-purity solvents; Implement thorough needle and loop wash steps; Run blank injections to check [3]. |
For a bioequivalence or pharmacokinetic study, following a rigorous protocol is key. The diagram below outlines the workflow for sample preparation and analysis based on the cited method [1] [2].
Key Experimental Notes [1] [2]:
What is nonlinear pharmacokinetics? For most drugs, increasing the dose results in a proportional increase in drug concentration in the body. Clomipramine, however, exhibits nonlinear (or saturation) pharmacokinetics at higher doses. This means that as the dose increases, the resulting plasma concentration increases disproportionately more [1] [2]. This occurs when the metabolic pathways responsible for eliminating the drug become saturated, leading to a slower elimination rate and potential accumulation [3] [4].
Key Evidence from Clinical Data The Danish University Antidepressant Group (DUAG) dose-effect study provides clear evidence of this phenomenon. The table below summarizes their key pharmacokinetic findings [2].
Table 1: Evidence of Nonlinear Kinetics from a Clinical Dose-Effect Study
| Parameter | Observation at Higher Doses | Research Implication |
|---|---|---|
| Serum Concentrations | Disproportionate increase in clomipramine and desmethylclomipramine levels. | Clearance decreases as metabolic enzymes saturate. |
| Dose-Effect Relationship | Flat, overlapping dose-effect curves; narrow therapeutic range. | Small dose increases can lead to large clinical changes (efficacy & toxicity). |
| Enzyme Inhibition | Dose-dependent inhibition of CYP2D6 (sparteine oxidation). | Drug begins to inhibit its own metabolism, contributing to nonlinearity. |
Key Pharmacokinetic Parameters The table below consolidates fundamental pharmacokinetic parameters for clomipramine and its active metabolite from general clinical reviews [3] [4] [1].
Table 2: Key Clomipramine Pharmacokinetic Parameters
| Parameter | Clomipramine (Parent Drug) | Desmethylclomipramine (Metabolite) |
|---|---|---|
| Bioavailability | ~50% (due to significant first-pass metabolism) [1] | Not fully quantified (formed during first-pass) |
| Protein Binding | 96 - 98% [1] | 97 - 99% [1] |
| Elimination Half-life | 19 - 37 hours [1] | 54 - 77 hours [1] |
| Time to Steady-State | Approximately 1 to 3 weeks [3] [4] | Approximately 3 weeks (due to longer half-life) [3] [4] |
| Primary Metabolic Pathway | N-demethylation (via CYP2C19, 3A4, 1A2) to desmethylclomipramine [5] [1] | Hydroxylation (via CYP2D6) to 8-hydroxydesmethylclomipramine [3] [1] |
The following diagram illustrates the primary metabolic pathways of clomipramine, highlighting the key cytochrome P450 enzymes involved, which are susceptible to saturation.
FAQ 1: Why did our study observe a disproportionate spike in plasma concentrations after a moderate dose increase?
FAQ 2: How can we manage high inter-individual variability in patient response during clinical trials?
FAQ 3: A subject with a high dose has low serum levels. What confounding factors should we check?
The table below summarizes the available stability information for clomipramine.
| Aspect | Specification | Source / Context |
|---|---|---|
| Recommended Storage Temperature | 20-25°C (68-77°F) | Pharmaceutical capsules [1] [2] |
| Storage Condition | In tight, closed containers; protect from moisture | Pharmaceutical capsules [3] [1] [2] |
| Shelf Life | 3 years from date of manufacture (when stored as directed) | Pharmaceutical capsules [1] |
| Freezing of Aqueous Samples | Not recommended without pre-treatment; stability varies by analyte | Inference from environmental sample study [4] |
For your research and development work, here are some technical guidelines and troubleshooting FAQs based on the findings.
What is the most critical factor in storing clomipramine? Moisture protection is critical. The drug's storage instructions explicitly state to protect it from moisture to ensure stability over its shelf life [3] [1] [2].
Can I refrigerate or freeze clomipramine standard solutions or samples to extend their stability? The official storage recommendation is at room temperature. Freezing aqueous samples without proper pre-treatment can be problematic [4]. For standard solutions or novel formulations (like the orodispersible tablets studied in one paper [6]), you should conduct forced degradation studies and establish your own validated stability protocols for your specific sample type and solvent.
What analytical techniques are used to study clomipramine stability? Research employs techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) to check for drug-excipient interactions and physical stability [6]. For quantitative analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method used in environmental and pharmaceutical analysis [6] [4].
For a systematic approach to evaluating clomipramine stability in your specific research context, you can adapt the following workflow.
For any assay development, understanding the fundamental properties of the drug is crucial. The table below summarizes the core data you will need [1] [2].
| Parameter | Specification | Relevance to Assay Development |
|---|---|---|
| Protein Binding | 97% - 98% (primarily to albumin) [1] [2] | High; explains potential for displacement interactions and high nonspecific binding. |
| Primary Metabolic Pathway | Liver, primarily via CYP2D6 (also 3A4, 1A2) [1] [2] | Critical for interpreting results in metabolic stability assays. |
| Active Metabolite | Desmethylclomipramine (formed via CYP2C19, 3A4, 1A2) [1] [2] | Must be accounted for in activity and binding assays. |
| Bioavailability | ~50% (due to significant first-pass metabolism) [1] | Indicates high clearance; relevant for hepatocyte assays. |
| Volume of Distribution | ~17 L/kg [1] | Suggests extensive tissue distribution beyond plasma. |
Here are answers to frequently asked questions that arise during clomipramine experiments.
FAQ 1: How can we account for clomipramine's active metabolite in our binding assays? Clomipramine is extensively metabolized in the liver to desmethylclomipramine, which has a different pharmacological profile—it has more significant noradrenergic activity compared to the parent drug's strong serotonergic activity [2]. This can confound your assay results if not controlled.
FAQ 2: Our binding assays show high nonspecific binding. What could be the cause and solution? The very high protein binding (97-98%) of clomipramine is a primary culprit for nonspecific binding, as it readily binds to assay components like plasticware, filters, and albumin [1] [2].
FAQ 3: What are the critical drug-drug interaction risks when testing clomipramine in combination studies? Clomipramine's metabolism and protein binding make it highly susceptible to interactions, which can be a source of experimental variability or a specific research focus.
The following diagram outlines the core workflow for planning and troubleshooting clomipramine binding assays, integrating the key parameters and challenges discussed above.
Desmethylclomipramine is the primary active metabolite of the antidepressant clomipramine [1]. In chromatographic analysis, its structural similarity to the parent drug and other compounds in a sample can cause co-elution, leading to inaccurate quantification.
This interference is a classic problem in Therapeutic Drug Monitoring (TDM), where precisely measuring the parent drug and its active metabolite is crucial for assessing efficacy and safety [2]. The issue is compounded when developing multi-analyte panels that include clomipramine [3].
The most effective strategy is to enhance chromatographic separation and use a highly specific detection method. The following methods, derived from recent literature, provide a pathway to resolve this issue.
The table below summarizes validated methods capable of separating and quantifying clomipramine and desmethylclomipramine without interference.
| Analytical Method | Key Separation Parameters | Detection & Sample Prep | Runtime & Performance | Source Reference |
|---|---|---|---|---|
| HPLC-MS/MS (2025) | ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 µm); gradient water (0.1% formic acid, 10 mM ammonium acetate) and methanol (0.1% formic acid) | Tandem Mass Spectrometry (MS/MS); Protein precipitation with acetonitrile | Fast and reliable; Validated for 23 antidepressants | [2] |
| LC-MS/MS (2024) | Information not specified in excerpt | Tandem Mass Spectrometry (MS/MS); Deuterium-labeled internal standards for each analyte | Run time < 3.5 min; High sensitivity and simple extraction | [3] |
| UPLC-MS/MS (2023) | UPLC (Ultra-Performance Liquid Chromatography) | Tandem Mass Spectrometry (MS/MS); Multiparametric analysis | Fast and simultaneous quantification of 55 psychotropic drugs | [4] |
| HPLC with UV (1993) | Normal phase chromatography | UV detection at 254 nm | Rapid (6 min); Highly sensitive | [5] |
This protocol is adapted from a 2025 method developed for the simultaneous determination of 23 antidepressants and metabolites [2]. It is particularly well-suited for resolving interference issues.
1. Sample Preparation (Protein Precipitation)
2. Chromatographic Separation
3. Mass Spectrometric Detection (MS/MS)
Clomipramine → fragment ion and Desmethylclomipramine → fragment ion.FAQ 1: What is the single most important factor for eliminating this interference?
FAQ 2: My LC-MS method still shows interference. What should I check?
FAQ 3: Are there alternatives to MS detection?
FAQ 4: How critical is the internal standard?
For any analytical procedure used for Clomipramine, you must validate a standard set of parameters to prove the method is suitable for its intended purpose. The table below summarizes these core parameters and their definitions [1] [2].
| Parameter | Definition | Key Consideration for Clomipramine |
|---|---|---|
| Specificity | Ability to measure Clomipramine unequivocally in the presence of impurities, excipients, or degradation products [2]. | Must distinguish parent drug from metabolites (e.g., desmethylclomipramine) and forced degradation products [3]. |
| Accuracy | Closeness of test results to the true value [2]. | Often expressed as % recovery of Clomipramine from spiked placebo or real samples like plasma [3] [2]. |
| Precision | Degree of agreement among individual test results. Includes repeatability and intermediate precision [2]. | Demonstrated for replicate measurements across the range; critical for bioequivalence studies [3]. |
| Linearity | Ability to obtain results directly proportional to analyte concentration in a given range [2]. | A minimum of 5 concentration levels is required to establish linearity [2]. |
| Range | The interval between the upper and lower levels of analyte that have been demonstrated to be determinable [2]. | Derived from linearity studies; must cover the intended working concentrations (e.g., 80-120% of test concentration) [2]. |
| LOD & LOQ | LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantified with acceptable accuracy and precision [2]. | Particularly important for impurity methods and trace analysis in biological matrices [4]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [2]. | For HPLC, evaluate factors like mobile phase pH, composition, column temperature, and flow rate [2]. |
The process of method validation follows a logical sequence from planning to execution and approval. The diagram below outlines the key stages.
Q: How do I demonstrate specificity for a stability-indicating method for Clomipramine? A: You must prove that the method can separate and accurately quantify Clomipramine from its impurities and degradation products. This is typically done through forced degradation studies [5].
Q: Our method fails to meet precision (RSD) acceptance criteria. What should we check? A: High variability often points to an issue with the method's robustness or a problem in sample preparation.
The following workflow summarizes a published method for determining Clomipramine in human plasma, which is common in bioequivalence studies [3].
Key Validation Data from this Method [3]:
The field of pharmaceutical analysis is evolving. Staying informed on these trends can enhance your lab's capabilities:
The following table summarizes the known photodegradation products of Clomipramine identified under aerobic conditions in phosphate-buffered saline (PBS) and methanol [1] [2].
| Photodegradation Product | Identification Method | Experimental Conditions | Notes / Toxicological Significance |
|---|---|---|---|
| Clomipramine-N-oxide | Spectroscopic methods [1] | PBS (pH 7.4 & 6.0), Methanol, Aerobic [1] | Unique product able to induce hemolysis and photohemolysis [1] |
| Imipramine | Mass Spectrometry [2] | Irradiation with UV light [2] | - |
| HO-imipramine | Mass Spectrometry [2] | Irradiation with UV light [2] | - |
| Desmethyl-clomipramine | Mass Spectrometry [2] | Irradiation with UV light [2] | - |
| HO-imipramine-N-oxide | Mass Spectrometry [2] | Irradiation with UV light [2] | - |
| (Additional two products) | Not specified [2] | Irradiation with UV light [2] | Seven products were separated in total [2] |
For monitoring clomipramine and potentially its related substances in biofluids or formulations, a validated HPLC method is available [3]. The key parameters are summarized below.
| Parameter | Specification |
|---|---|
| Analytical Column | Kromasil C8 (250 mm x 4 mm, 5 µm) [3] |
| Mobile Phase | 0.05 M Ammonium Acetate : Acetonitrile (45:55 v/v) [3] |
| Flow Rate | 1.5 mL/min (isocratic) [3] |
| Detection Wavelength | 238 nm [3] |
| Internal Standard | Bromazepam (1.5 ng/µL) [3] |
| Sample Preparation | Plasma: Protein precipitation. Urine: Solid-Phase Extraction (SPE) with Lichrolut RP-18 cartridges or two-fold dilution [3] | | Method Performance | Precision (RSD): <13% Recovery from biological samples: 91.0 - 114.0% Absolute detection limit in plasma: 0.1-0.6 ng [3] |
Based on the photolabile nature of clomipramine, the following workflow outlines critical steps to protect your analytical samples. The mechanism involves homolytic cleavage of the carbon-chlorine bond and photooxidation of the amine group [1].
What is the mechanism of clomipramine photodegradation? The degradation occurs through a radical mechanism with the participation of the solvent. The primary steps involve the homolytic cleavage of the carbon-chlorine bond and photooxidation of the amine group [1].
My HPLC chromatogram shows unexpected peaks. Could this be photodegradation? Yes. The appearance of new peaks, particularly with shorter or longer retention times than the parent clomipramine peak, is a strong indicator of degradation. You should suspect photodegradation if your sample handling procedures were not strictly light-protected. It is recommended to inject a freshly prepared standard for comparison [2] [3].
Are clomipramine photodegradation products biologically active? Yes, at least one product is. Clomipramine-N-oxide has been identified as the unique photoproduct capable of inducing both hemolysis and photohemolysis in suspensions of human red blood cells [1].
What additives can inhibit photodegradation in experimental settings? Radical scavengers can be effective. Studies on photohemolysis have shown nearly total inhibition of the effect in the presence of additives like glutathione (GSH). The singlet oxygen quencher DABCO also showed an inhibitory effect, though it was less pronounced than GSH, suggesting a radical mechanism is predominant [1].
The tables below summarize key quantitative findings from clinical trials and meta-analyses, providing a data-driven perspective on treatment response.
Table 1: Treatment Response Rates and Effect Sizes
| Metric | Clomipramine | SSRIs | Notes & Sources |
|---|---|---|---|
| Responder Rate | Approximately 40-60% [1] | Approximately 40-60% [2] [1] | A clinically significant response is typically defined as a 25-35% reduction in Y-BOCS score. |
| Symptom Reduction | ~40-50% decrease in symptoms for responders [1] | ~40-50% decrease in symptoms for responders [2] | |
| Effect Size vs. Placebo | Hedges' g = 1.31 (95% CI: 1.15-1.47) on obsessive-compulsive symptoms [3] | Hedges' g = 0.47 (95% CI: 0.33-0.61) on obsessive-compulsive symptoms [3] | From a 1995 meta-analysis; indicates a large effect for clomipramine and a small-to-moderate effect for SSRIs. |
| Recent Effect Size (2025 IPDMA) | Not applicable in this study | Hedges' g = 0.33 [4] | A 2025 Individual Patient Data Meta-Analysis (IPDMA) of SSRI trials found a modest effect size. |
Table 2: Dosing and Trial Duration Guidelines
| Aspect | Clomipramine | SSRIs |
|---|---|---|
| Dosing Paradigm | Titrated to the maximum comfortably tolerated dose [1]. | Higher doses (up to 2-3 times typical antidepressant doses) are associated with greater efficacy [5] [2]. |
| Adequate Trial Duration | 10-12 weeks at maximum tolerated dose [1]. | 8-12 weeks, with at least 6 weeks at a high dose [2]. |
| Time to Onset of Benefit | Benefit usually noticeable after 6 weeks [1]. | Slow rate of progress; can take 8 weeks to begin, with improvement continuing beyond 12 weeks [2]. |
The data in the tables above are derived from rigorous clinical trial designs. Here are the methodologies commonly used in these studies.
1. Randomized Controlled Trial (RCT) Protocol
2. Fixed-Dose SSRI Meta-Analysis Protocol
The following diagram synthesizes the evidence and guidelines into a logical workflow for medication selection and management in OCD.
This workflow is supported by the following evidence:
Tricyclic antidepressants (TCAs) represent a foundational class of psychotropic medications with diverse clinical applications beyond their original antidepressant indications. Despite the development of newer antidepressant classes, TCAs remain clinically relevant due to their established efficacy in treatment-resistant conditions and well-characterized pharmacological profiles. This scientific review provides a systematic comparison of three prominent TCAs—clomipramine, imipramine, and amitriptyline—focusing on their pharmacological distinctions, clinical applications, and research methodologies. These tertiary amine TCAs share a common three-ring molecular structure but demonstrate importantly different receptor binding affinities and clinical effect profiles that dictate their appropriate research and clinical utilization [1] [2] [3].
From a chemical perspective, these compounds are classified as dibenzazepine derivatives with structural similarities to phenothiazines. Clomipramine is distinguished as the 3-chloro derivative of imipramine, which enhances its serotonergic activity [4]. Amitriptyline features a dibenzocycloheptene ring system rather than the dibenzazepine structure found in imipramine and clomipramine [3]. These subtle structural differences profoundly influence their pharmacological behavior, particularly their relative affinity for neurotransmitter transporters and receptors, which subsequently affects their clinical efficacy and adverse effect profiles across different indications.
Table 1: Fundamental Properties and Clinical Applications
| Parameter | Clomipramine | Imipramine | Amitriptyline |
|---|---|---|---|
| Chemical Structure | Dibenzazepine with chloro substitution | Dibenzazepine | Dibenzocycloheptene |
| First Approval Date | December 29, 1989 [5] | 1950s [6] | April 7, 1961 [5] |
| FDA-Approved Indications | Obsessive-compulsive disorder (ages 10+) [1] | Depression, nocturnal enuresis in children [2] | Depression [3] |
| Primary Off-Label Uses | Depression, panic disorder, chronic pain, trichotillomania, premature ejaculation [1] [4] | Neuropathic pain, panic disorder, ADHD, PTSD [2] [6] | Neuropathic pain, migraine prophylaxis, fibromyalgia, IBS, insomnia [3] [7] |
| Drug Class | Tertiary amine TCA [1] | Tertiary amine TCA [2] | Tertiary amine TCA [3] |
The therapeutic effects and adverse reaction profiles of TCAs are directly related to their differential affinity for neurotransmitter transporters and receptors. Clomipramine demonstrates the most potent inhibition of serotonin reuptake among the TCAs, with comparatively less effect on norepinephrine reuptake [1] [4]. This serotonergic selectivity explains its particular efficacy in obsessive-compulsive disorder and related conditions. Imipramine exhibits relatively balanced reuptake inhibition of both serotonin and norepinephrine, while its active metabolite desipramine acts primarily as a noradrenergic agent [2]. Amitriptyline also affects both monoamine systems but typically demonstrates slightly greater noradrenergic effects compared to its serotonergic activity [3].
Beyond their effects on monoamine transporters, TCAs interact with numerous receptor systems that contribute to both their therapeutic and adverse effects. All three agents demonstrate significant affinity for muscarinic cholinergic receptors, histamine H₁ receptors, and α-adrenergic receptors, though to varying degrees [6] [7]. Amitriptyline generally exhibits the most potent anticholinergic activity, followed by clomipramine and then imipramine [3] [6]. This anticholinergic potency correlates with side effect profiles including dry mouth, constipation, urinary retention, and cognitive impairment, particularly in vulnerable populations such as the elderly [7].
Table 2: Receptor Binding and Selectivity Profiles
| Target | Clomipramine | Imipramine | Amitriptyline |
|---|---|---|---|
| Serotonin Transporter (SERT) | +++ (Ki < 5 nM) [1] [4] | ++ (Ki ≈ 20-30 nM) [2] | ++ (Ki ≈ 20-35 nM) [3] |
| Norepinephrine Transporter (NET) | + (Ki ≈ 40-50 nM) [1] | ++ (Ki ≈ 30-40 nM) [2] | +++ (Ki ≈ 10-20 nM) [3] |
| Muscarinic Receptors | ++ [1] | + [6] | +++ [3] [7] |
| Histamine H₁ Receptors | ++ [1] | + [6] | +++ [3] [7] |
| α₁-Adrenergic Receptors | ++ [1] | ++ [6] | ++ [3] |
| Relative Serotonin Selectivity (SERT:NET) | High (≈8:1) [1] | Moderate (≈1:1) [2] | Low (≈1:2) [3] |
The primary mechanism of action shared by all TCAs involves the potent inhibition of presynaptic neurotransmitter transporters, leading to increased synaptic concentrations of serotonin and/or norepinephrine. However, the relationship between acute monoamine reuptake inhibition and clinical antidepressant effects remains complex, as therapeutic responses typically require several weeks of continuous administration despite immediate neurochemical effects. This temporal discrepancy suggests that adaptive neuroplastic changes rather than direct receptor blockade mediate the sustained therapeutic benefits [3] [7].
Chronic administration of TCAs induces complex adaptations in monoaminergic signaling pathways, including receptor sensitization and alterations in second messenger systems. Specifically, long-term TCA treatment leads to downregulation of cortical β-adrenergic receptors and sensitization of postsynaptic serotonergic receptors [4]. Additionally, these agents influence neurotrophic signaling pathways, particularly through increased expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and synaptic plasticity in key brain regions such as the hippocampus and prefrontal cortex [7]. These neuroadaptive processes are now understood to be crucial for the therapeutic effects of TCAs in depression, chronic pain conditions, and potentially other indications.
Figure 1: Signaling Pathways and Neuroadaptive Changes Following TCA Administration
The pharmacokinetic profiles of clomipramine, imipramine, and amitriptyline demonstrate both shared characteristics and important distinctions that influence their clinical use and research applications. All three TCAs are well absorbed following oral administration, but undergo significant first-pass metabolism resulting in oral bioavailability ranging from approximately 30-60% [3] [4]. These agents exhibit high volume of distribution values, reflecting extensive tissue binding, and demonstrate strong protein binding (primarily to albumin and α₁-acid glycoprotein) exceeding 90% in plasma [2] [3] [4].
The metabolic pathways of TCAs involve hepatic cytochrome P450 enzymes, with clinically relevant variations in their specific enzyme affinities. Clomipramine is primarily metabolized by CYP2C19, 3A4, and 1A2 to its active metabolite desmethylclomipramine [1] [4]. Imipramine is metabolized to its active metabolite desipramine through CYP1A2, 3A4, and 2C19, with both parent and metabolite undergoing hydroxylation via CYP2D6 [2]. Amitriptyline is primarily metabolized by CYP2C19 to its active metabolite nortriptyline, with additional involvement of CYP3A4 and 2D6 [3] [7]. These metabolic differences have important implications for drug-drug interactions and pharmacogenomic considerations in research and clinical practice.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Clomipramine | Imipramine | Amitriptyline |
|---|---|---|---|
| Oral Bioavailability | ~50% [4] | 29-77% [2] | 30-60% [3] [7] |
| Tmax (hours) | 2-6 [4] | 2-6 [2] | 2-12 [3] |
| Protein Binding | 97-98% [4] | 60-96% [2] | ~95% [3] |
| Volume of Distribution | ~17 L/kg [4] | 10-20 L/kg [2] | 16 ± 3 L/kg [3] |
| Primary Metabolic Pathways | CYP2C19, 3A4, 1A2 [1] [4] | CYP1A2, 3A4, 2C19, 2D6 [2] | CYP2C19, 3A4, 2D6 [3] [7] |
| Active Metabolites | Desmethylclomipramine [1] | Desipramine [2] | Nortriptyline [3] |
| Parent Half-Life (hours) | 19-37 [1] [4] | ~12 [2] | 10-28 [3] [7] |
| Metabolite Half-Life (hours) | 54-77 (desmethylclomipramine) [1] | ~22.5 (desipramine) [2] | 16-49 (nortriptyline) [3] |
| Elimination Route | Urine (51-60%), feces (24-32%) [4] | Urine [2] | Urine, feces (biliary) [3] |
Genetic polymorphisms in drug-metabolizing enzymes significantly influence TCA pharmacokinetics and clinical response. Specifically, CYP2D6 polymorphisms affect the metabolism of all three TCAs, while CYP2C19 variations particularly impact amitriptyline and clomipramine metabolism [1] [7]. Individuals classified as poor metabolizers for these enzymes may experience substantially elevated drug concentrations and increased adverse effects at standard doses, whereas ultrarapid metabolizers may demonstrate subtherapeutic drug levels and inadequate treatment response [7]. These pharmacogenomic factors should be carefully considered in research protocols and may inform personalized dosing strategies in clinical practice.
Clinical studies and meta-analyses have established the differential efficacy profiles of these TCAs across various indications. Clomipramine has demonstrated superior efficacy in obsessive-compulsive disorder compared to selective serotonin reuptake inhibitors (SSRIs) and other TCAs, with meta-analyses showing approximately 37% improvement in Children's Yale-Brown Obsessive-Compulsive Scale scores in pediatric populations [1]. Despite this superior efficacy, SSRIs are typically considered first-line treatment for OCD due to their more favorable tolerability profile [1]. For major depressive disorder, a comparative study of 185 patients with endogenous depression found amitriptyline produced the highest improvement rate (67%) after 28-day treatment, though all TCAs demonstrated broadly comparable antidepressant efficacy [8].
In specialized applications, imipramine has established efficacy for nocturnal enuresis in children, while amitriptyline has demonstrated particular utility in chronic pain management, including neuropathic pain, fibromyalgia, and migraine prophylaxis [2] [3] [7]. Research suggests that amitriptyline provides good to moderate pain relief in approximately two-thirds of patients with post-herpetic neuralgia and three-quarters of patients with diabetic neuropathic pain [3]. The analgesic effects of TCAs are thought to involve multiple mechanisms, including enhancement of descending inhibitory pain pathways via noradrenergic and serotonergic systems, as well as direct effects on sodium channels and NMDA receptors [4].
Table 4: Comparative Clinical Efficacy Data
| Condition | Clomipramine | Imipramine | Amitriptyline |
|---|---|---|---|
| Major Depressive Disorder | Effective (off-label) [1] [4] | FDA-approved [2] | FDA-approved; 67% improvement in comparative study [8] |
| Obsessive-Compulsive Disorder | FDA-approved; superior to SSRIs in meta-analysis [1] | Limited evidence | Limited evidence |
| Neuropathic Pain | Effective (off-label) [1] [4] | Effective (off-label) [2] [6] | Effective (off-label); good-moderate response in 2/3 patients [3] |
| Pediatric Nocturnal Enuresis | Limited evidence (off-label) [1] | FDA-approved [2] | FDA-approved for children ≥6 years [3] |
| Panic Disorder | Effective (off-label) [1] [4] | Effective (off-label) [2] [6] | Limited evidence |
| Migraine Prophylaxis | Limited evidence | Limited evidence | Effective (off-label) [3] [7] |
The adverse effect profiles of TCAs directly reflect their pharmacodynamic properties, with variations corresponding to their receptor affinity differences. Amitriptyline typically demonstrates the most pronounced anticholinergic effects (dry mouth, constipation, urinary retention, blurred vision) and sedative properties due to its potent histamine H₁ receptor blockade [3] [7]. All three agents carry cardiovascular risks including orthostatic hypotension, tachycardia, and QTc prolongation, with particular concern in overdose due to type 1 antiarrhythmic effects that can result in life-threatening cardiac conduction abnormalities [6] [7].
Additional class-wide adverse effects include dose-dependent seizure risk, weight gain, and sexual dysfunction. The FDA has issued black box warnings for all antidepressants, including TCAs, regarding increased risk of suicidal ideation and behavior in children, adolescents, and young adults [7]. Based on their adverse effect profiles, the American Geriatrics Society Beers Criteria recommends avoiding amitriptyline and clomipramine in elderly patients due to their strong anticholinergic properties, sedative effects, and potential to cause orthostatic hypotension [1] [7].
The determination of receptor affinity and selectivity profiles for TCAs typically employs radioligand binding assays using membrane preparations from transfected cell lines or relevant animal tissues. Standard protocols involve incubating membrane preparations with tritiated or iodinated ligands specific to the target receptor (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of varying concentrations of the TCA [2] [3]. Non-specific binding is determined using excess unlabeled ligand specific to each receptor. After equilibrium is reached, bound and free ligands are separated via rapid filtration through glass fiber filters, and radioactivity is quantified using scintillation counting.
Data analysis typically involves nonlinear regression to determine inhibition constants (Ki values), with results validated through multiple independent experiments. For functional characterization, cellular uptake assays using cells expressing human monoamine transporters provide complementary data on reuptake inhibition potency. These assays measure the accumulation of radiolabeled neurotransmitters (e.g., [³H]serotonin, [³H]norepinephrine) in the presence of varying TCA concentrations, with IC₅₀ values calculated from dose-response curves [2] [3]. Standardizing experimental conditions (buffer composition, incubation time and temperature, protein concentration) is essential for generating comparable data across different TCAs and research laboratories.
Well-designed clinical trials comparing TCA efficacy should incorporate double-blind methodology, randomized treatment assignment, and appropriate control conditions (placebo and/or active comparators). For depression trials, the Hamilton Depression Rating Scale has historically been the primary outcome measure, though modern trials often include additional assessment tools such as the Montgomery-Åsberg Depression Rating Scale [8] [9]. OCD trials typically employ the Yale-Brown Obsessive Compulsive Scale, while pain studies utilize validated pain scales (visual analog scale, numeric rating scale) and quality of life measures [1].
Trial duration must account for the delayed therapeutic onset of TCAs, with most studies employing treatment periods of 6-12 weeks to adequately assess antidepressant efficacy. For chronic pain conditions, longer trial durations may be necessary to evaluate sustained analgesic effects. Dose optimization presents methodological challenges due to interindividual variability in TCA metabolism; some protocols incorporate therapeutic drug monitoring to ensure adequate exposure while minimizing dose-related adverse effects [6] [7]. Appropriate statistical power calculations are essential given the typically moderate effect sizes of TCAs compared to placebo, particularly for conditions like neuropathic pain where substantial placebo responses are common.
Figure 2: Experimental Workflow for TCA Pharmacological Profiling
The adverse effect profiles of TCAs necessitate careful patient selection and proactive management strategies in both research and clinical settings. Anticholinergic effects can be mitigated through dose titration, evening administration, and symptomatic treatments (e.g., sugar-free gum for dry mouth, stool softeners for constipation) [6] [7]. Sedation typically diminishes with continued treatment but may require initial dose reduction or bedtime dosing to improve tolerability. Orthostatic hypotension can be managed through adequate hydration, slow position changes, and in some cases dose adjustment [7].
Cardiac monitoring is particularly important for patients with preexisting cardiovascular conditions and those receiving higher TCA doses. Baseline electrocardiograms with follow-up assessments are recommended to monitor for QTc prolongation and conduction abnormalities [6] [7]. In research protocols, specific eligibility criteria regarding cardiovascular health should be established, and exit criteria defining when dose reduction or discontinuation is necessary should be clearly specified to ensure participant safety.
TCA overdose represents a medical emergency requiring immediate intervention and continuous monitoring. The primary life-threatening complications include cardiac arrhythmias, seizures, and central nervous system depression progressing to coma [6] [7]. Cardiotoxicity results from fast sodium channel blockade in the myocardium, manifesting as QRS complex widening on ECG, which can progress to ventricular arrhythmias and complete heart block.
Management of TCA overdose begins with stabilization of airway, breathing, and circulation, followed by continuous cardiac monitoring and ECG assessment [6]. Gastrointestinal decontamination with activated charcoal may be considered if presentation is early after ingestion. Sodium bicarbonate represents first-line therapy for cardiotoxicity, with administration targeted to achieve serum pH of 7.45-7.55 [6]. Benzodiazepines are preferred for managing seizures, while avoiding medications that may exacerbate cardiac conduction abnormalities (e.g., class Ia antiarrhythmics). Due to extensive tissue distribution and protein binding, enhanced elimination techniques such as hemodialysis are generally not effective for TCA overdose [6].
Clomipramine, imipramine, and amitriptyline represent distinct pharmacological profiles within the TCA class, with important implications for both research and clinical practice. Clomipramine's potent serotonergic activity supports its unique position as the only TCA with FDA approval for obsessive-compulsive disorder, while amitriptyline's balanced neurotransmitter effects and analgesic properties make it particularly valuable for chronic pain conditions [1] [3] [7]. Imipramine offers a historically important prototype with relatively balanced neurotransmitter effects and established efficacy in depression and nocturnal enuresis [2] [6].
The table below consolidates the experimental data for specificity, accuracy, and precision from three distinct assay methods.
| Method Feature | RP-HPLC [1] | Spectrofluorimetry [2] | Potentiometric Sensor [3] |
|---|---|---|---|
| Core Principle | Separation on Inertsil ODS 3V column | Ion-pair complex with Alizarin Red S | Ionophore-doped ion-selective electrode |
| Specificity | Demonstrated via forced degradation (no interference from degradation products) | No interference from common excipients | Selective for CLM in presence of spiked plasma |
| Linearity Range | 4 – 200 μg/mL [1] | 1.0 – 20 μg/mL [2] | 1 x 10⁻² to 1 x 10⁻⁵.³ M [3] |
| Accuracy (Recovery %) | 98.9% – 99.5% [1] | 99.75% – 100.05% [2] | 98.5% – 102.2% [3] |
| Precision (Repeatability) | RSD ≤ 2% (as per ICH guidelines) [1] | RSD < 2% (as per ICH guidelines) [2] | RSD < 1.5% (as per IUPAC) [3] |
| Detection Limit | Not specified in source | 0.32 μg/mL [2] | Not applicable (Potentiometric) |
| Quantification Limit | Not specified in source | 0.97 μg/mL [2] | Not applicable (Potentiometric) |
Here is a more detailed look at the methodologies used in each of the assays.
This method is typically used for stability-indicating assays due to its high resolution.
This method offers a simple and highly sensitive alternative.
This is a modern, eco-friendly approach suitable for therapeutic drug monitoring.
The following diagram illustrates the decision-making process for selecting the most appropriate method based on your primary analytical requirement.
The table below summarizes the key differences between clomipramine and its major metabolite.
| Feature | Clomipramine | Desmethylclomipramine (N-Desmethylclomipramine) |
|---|---|---|
| Primary Activity | Serotonin and Norepinephrine Reuptake Inhibitor (SNRI) [1] | Primarily a Norepinephrine Reuptake Inhibitor (NRI) [1] |
| Receptor Selectivity | More selective for the serotonin transporter (SERT) [1] | More selective for the noradrenergic transporter (NET) [1] |
| Clinical Relevance | Effective for OCD (serotonergic action); effective antidepressant[ citation:1] [1] | Contributes to overall noradrenergic effects; developed as a certified reference material for bioanalysis [2] |
| Metabolic Pathway | Parent compound; metabolized via N-demethylation and hydroxylation [3] [1] | Primary metabolite formed via N-demethylation [3] [2] [1] |
| Metabolizing Enzymes (CYP450) | N-demethylation: CYP3A4, CYP2C19, CYP1A2 [3] | Further metabolized via hydroxylation (e.g., by CYP2D6) [3] |
The biotransformation of clomipramine is well-studied in vitro. A pivotal study using human liver microsomes and yeast expressing specific human cytochrome P450 (CYP) enzymes identified the key enzymes responsible for its metabolic pathways [3].
N-Demethylation (Formation of Desmethylclomipramine): This primary metabolic step is catalyzed by multiple CYP enzymes. The study found a significant correlation between the formation rate of desmethylclomipramine and the concentration of CYP3A4 in human liver microsomes [3].
Hydroxylation Pathways: The 8-hydroxylation of both clomipramine and desmethylclomipramine is primarily catalyzed by CYP2D6 [3].
The following diagram illustrates the major metabolic pathways of clomipramine and the cytochrome P450 enzymes responsible.
Quantifying these compounds and their metabolites in biological samples is crucial for research and clinical monitoring.
The distinct profiles of clomipramine and desmethylclomipramine have several important implications:
The table below summarizes key pharmacokinetic differences for clomipramine and its active metabolite, desmethylclomipramine, between younger or midlife adults and elderly patients.
| Parameter | Younger/Midlife Adults | Elderly Patients | Key Implications |
|---|---|---|---|
| Elimination Half-life (Parent Drug) | 19 - 37 hours [1] [2] | Longer half-life (specific range not quantified) [3] | Slower elimination in elderly patients leads to drug accumulation. |
| Elimination Half-life (Metabolite) | 54 - 77 hours [1] [2] | Longer half-life (specific range not quantified) [3] | Further contributes to accumulation of active metabolite. |
| Time to Steady-State | Approximately 3 weeks for both parent drug and metabolite [2] | Not explicitly stated, but likely longer due to prolonged half-life. | Dosing intervals and time to reach stable therapeutic levels are affected. |
| Metabolic Pathway Efficiency | Normal demethylation and hydroxylation [2] | Diminished demethylation and hydroxylation capacity [3] [2] | Lower metabolism leads to higher plasma concentrations from standard doses. |
| Typical Daily Dose for Therapeutic Steady-State | e.g., 150 mg/day [4] | Lower doses than midlife patients [5] | Elderly patients achieve therapeutic levels at lower doses, reducing toxicity risk. |
| Therapeutic Range (Blood Concentration) | Below 150 μg/L: often non-response Above 450 μg/L: limited efficacy improvement [2] | Assumed to be similar, but reached with lower doses. | Highlights narrow therapeutic range; monitoring is crucial. |
The data in the table is derived from specific clinical study methodologies.
The following diagram illustrates the primary metabolic pathway of clomipramine and highlights how aging affects its processing, leading to the observed pharmacokinetic differences.
The diagram shows that clomipramine is metabolized into two active compounds: the parent drug (CMI) and its metabolite (DCMI). The process of breaking these down for elimination becomes less efficient with age. This reduced efficiency, driven by diminished liver enzyme activity, is the core reason for the higher serum concentrations and prolonged half-lives observed in elderly patients at standard doses.
The table below summarizes key analytical methods based on recent literature, highlighting their primary application, linear range, and detection capability.
| Methodology | Key Principle / Feature | Application Context | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| SHS-LPME with HPLC-UV [1] | Liquid-phase microextraction using pH-switchable hydrophilicity solvent (Benzoic acid) | Human urine samples | 0.05 - 5.0 μg/mL | 0.015 μg/mL | |
| Solid-Contact Ion-Selective Electrode [2] | Potentiometric sensor with ionophore-doped PVC membrane and graphene transducer | Pharmaceutical formulation & spiked human plasma | 1x10⁻⁵.³ to 1x10⁻² M (approx. 3.1 - 3140 ng/mL) | Not specified | |
| Spectrofluorimetry [3] | Fluorescent ion-pair complex formation with Alizarin Red S | Pharmaceutical dosage forms | 1.0 - 20 μg/mL | 0.32 μg/mL | |
| Solid-Phase Extraction (SPE) with GC/MS [4] | Extraction on ODS-C18 sorbent followed by chromatographic analysis | Biological material (urine) | Calibration curves constructed | Limits of detection determined |
Here is a deeper dive into the procedures for some of the key methods identified.
This method, used for urine sample preparation [1], involves a phase transition for efficient extraction.
This method describes the construction of a potentiometric sensor for direct measurement [2].
The choice of method depends heavily on your specific requirements. Here is a comparative analysis to guide your decision:
The table below summarizes the key performance metrics for different extraction methods of clomipramine from various biological matrices.
| Extraction Method | Key Solvent/Phase | Biological Matrix | Extraction Efficiency/Recovery | Key Findings/Advantages |
|---|---|---|---|---|
| Microextraction by Packed Sorbent (MEPS) [1] | C18 sorbent; Elution with Methanol [1] | Human Urine [1] | >90% recovery for Clomipramine and its metabolite [1] | High selectivity and clean-up; minimal solvent use; fast (5 min sample prep) [1]. |
| Solid-Phase Extraction (SPE) [2] | ODS-C18 sorbent; Phosphate buffer (pH 4.8) [2] | Human Urine [2] | Error <10% (indicates high precision and efficiency) [2] | Superior to LLE; lower error rate; high selectivity [2]. |
| Liquid-Liquid Extraction (LLE) [3] | Heptane:Isoamyl alcohol (95:5); Back-extraction with 0.3% ortho-phosphoric acid [3] | Human Plasma [3] | Coefficient of variation <18.3% (for the overall method) [3] | High contamination with co-extracted impurities; higher error rate (25-35%) [2]. |
| Liquid-Liquid Extraction (LLE) [2] | Not specified in detail [2] | Human Urine [2] | Error rate of 25-35% (indicates lower precision and efficiency) [2] | High contamination with co-extracted impurities; higher error rate [2]. |
For researchers looking to replicate these methods, here is a detailed breakdown of the experimental protocols.
This protocol is designed for the simultaneous extraction of clomipramine and its active metabolite from urine.
This method was developed for the extraction of tricyclic antidepressants, including clomipramine, from urine.
This is a classic method for extracting clomipramine from plasma, involving a back-extraction step for purification.
The following diagram illustrates the key steps of the two most effective extraction methods, highlighting their streamlined workflows.
The following table summarizes the core methodology from a robust bioequivalence study of clomipramine [1] [2]. This protocol can serve as a benchmark for comparison.
| Aspect | Protocol Details |
|---|---|
| Study Design | Two-sequence, crossover, block-randomized design in fasting healthy volunteers [1]. |
| Formulations | Single dose of 3 x 25 mg tablets of both Test (generic) and Reference (Anafranil) products, with a 14-day washout period [1]. |
| Blood Sampling | Pre-dose (0 h) and at 1, 2, 4, 5, 6, 8, 12, 24, and 48 hours post-dose [1]. |
| Sample Analysis | HPLC-UV with C8 reverse-phase column [1] [2]. |
| Sample Preparation | Liquid-liquid extraction: alkalization of 1 mL plasma with NaOH, extraction with heptane:isoamyl alcohol (95:5), back-extraction into 0.3% orthophosphoric acid [1] [2]. |
| Chromatography | Mobile phase: acetonitrile:water (75:25) with 0.01% triethylamine (pH adjusted to 4.0); Flow rate: 1 mL/min; UV detection: 215 nm [1] [2]. |
| Data Analysis | Cmax and Tmax: obtained directly from plasma concentration-time data. AUC0-t: calculated by the linear trapezoidal rule. Kel (elimination rate constant): estimated from the least-squares fitted terminal log-linear portion [1]. |
The same study demonstrated the bioequivalence of a test formulation against the Reference (Anafranil). The key pharmacokinetic and statistical results are summarized below [1]:
| Parameter | Result/Value |
|---|---|
| Calibration Range | 2.5 - 120 ng/mL for both Clomipramine (CMI) and Desmethylclomipramine (DMCMI) [1]. |
| Linearity (r²) | 0.9950 for CMI and 0.9979 for DMCMI [2]. |
| Accuracy & Precision | Intra-day CV%: 3.09 - 18.33%; Inter-day CV%: 7.25 - 14.51% [1]. |
| Statistical Analysis for BE | Two-way ANOVA for crossover design on log-transformed Cmax and AUC data [1]. |
| Bioequivalence Criterion | 90% Confidence Interval for Test/Reference ratio must be within 80% - 125% [1]. |
| Study Outcome | 90% CIs for AUC and Cmax were within the acceptable bioequivalence limits of 0.80-1.20, declaring the products bioequivalent [1]. |
The FDA has approved multiple generic versions of Anafranil, confirming they are bioequivalent to the reference product. The following manufacturers have approved Abbreviated New Drug Applications (ANDAs), meaning their products meet the required bioequivalence standards [3].
| Manufacturer | FDA Approval Date | Strengths |
|---|---|---|
| Alembic | August 4, 2021 | 25 mg, 50 mg, 75 mg |
| Aurobindo Pharma | March 20, 2023 | 25 mg, 50 mg, 75 mg |
| Lupin Ltd | November 21, 2018 | 25 mg, 50 mg, 75 mg |
| Sandoz | June 25, 1997 | 25 mg, 50 mg, 75 mg |
| Zydus Pharms | December 27, 2017 | 25 mg, 50 mg, 75 mg |
Note: This is a selection of manufacturers. Other approved companies include Chartwell Rx, Jubilant Cadista, Micro Labs, and Taro, among others [3].
The process of conducting a bioequivalence study and analyzing the data involves several key stages, from study design to final statistical judgment. The workflow below illustrates this process [1] [4].
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